molecular formula C9H10O2 B057632 4'-Hydroxy-2'-methylacetophenone CAS No. 875-59-2

4'-Hydroxy-2'-methylacetophenone

Cat. No.: B057632
CAS No.: 875-59-2
M. Wt: 150.17 g/mol
InChI Key: IAMNVCJECQWBLZ-UHFFFAOYSA-N
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Description

4'-Hydroxy-2'-methylacetophenone is a valuable substituted acetophenone derivative serving as a versatile chemical building block and key intermediate in synthetic organic chemistry. Its distinct molecular structure, featuring both a phenolic hydroxyl group and an acetyl group on a methyl-substituted aromatic ring, makes it a privileged scaffold for the synthesis of more complex molecules. Researchers primarily utilize this compound in the development of novel pharmaceutical candidates, particularly in constructing molecular frameworks for potential kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. Its phenolic nature allows for facile functionalization through alkylation or acylation reactions, while the acetyl group can undergo condensation reactions to form heterocyclic systems like pyrazoles and isoxazoles, which are common motifs in medicinal chemistry.

Properties

IUPAC Name

1-(4-hydroxy-2-methylphenyl)ethanone
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InChI

InChI=1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3
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InChI Key

IAMNVCJECQWBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID60236363
Record name 4-Hydroxy-2-methylacetophenone
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Molecular Weight

150.17 g/mol
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CAS No.

875-59-2
Record name 4′-Hydroxy-2′-methylacetophenone
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Record name 4-Hydroxy-2-methylacetophenone
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Record name 4-hydroxy-2-methylacetophenone
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Record name 4-HYDROXY-2-METHYLACETOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 875-59-2

This technical guide provides a comprehensive overview of 4'-Hydroxy-2'-methylacetophenone, a key chemical intermediate with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and biological relevance.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Melting Point 129-131 °C[1][2]
Boiling Point 313 °C[1][2]
Density 1.059 g/mL at 25 °C[2]
Solubility Soluble in Methanol[2]
pKa (Predicted) 8.28 ± 0.18[1]
LogP (Predicted) 1.884[1]
¹H NMR Spectrum Available[3]
¹³C NMR Spectrum Available[4]
Mass Spectrum Available[5][6]
IR Spectrum Available[5]

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

A common and effective method for the synthesis of hydroxyacetophenones is the Fries rearrangement. The following protocol is a representative example of how this compound can be synthesized.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylphenyl acetate (1 equivalent) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 10% hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Biological Activity and Signaling Pathways

This compound serves as a crucial starting material in the synthesis of various biologically active compounds. Notably, it has been utilized in the preparation of morpholine (B109124) ketone analogs that act as potent histamine (B1213489) H3 receptor inverse agonists.[1][2] Additionally, this compound has demonstrated ciliate toxicity, inhibiting the growth of Tetrahymena pyriformis with an IC50 of 0.65 mM.[7]

Histamine H3 Receptor Inverse Agonist Signaling Pathway

Histamine H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3 receptor block its constitutive activity, leading to an increased release of neurotransmitters. This mechanism is a target for the development of drugs for neurological disorders.

Histamine_H3_Receptor_Inverse_Agonist_Pathway cluster_presynaptic Presynaptic Neuron cluster_drug Pharmacological Intervention H3R Histamine H3 Receptor AC Adenylate Cyclase H3R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel Ca²⁺ Channel PKA->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers fusion Release Neurotransmitter Release Vesicle->Release Inverse_Agonist 4'-Hydroxy-2'-methyl- acetophenone-derived Inverse Agonist Inverse_Agonist->H3R blocks constitutive activity Ciliate_Toxicity_Workflow start Start culture Culture T. pyriformis start->culture prepare Prepare serial dilutions of This compound culture->prepare expose Expose ciliates to different concentrations prepare->expose incubate Incubate under controlled conditions expose->incubate count Count viable cells (e.g., using microscopy) incubate->count analyze Analyze data and calculate IC50 count->analyze end End analyze->end

References

An In-depth Technical Guide to the Physical Properties of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4'-Hydroxy-2'-methylacetophenone (CAS No. 875-59-2). The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and a logical workflow for compound characterization.

Core Physical and Chemical Properties

This compound is a member of the acetophenone (B1666503) class, characterized by an acetophenone structure substituted with a hydroxy group at position 4 and a methyl group at position 2.[1] It presents as an off-white to beige or tan crystalline powder.[2][3] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[4]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[4][5]
Molecular Weight 150.17 g/mol [1][3]
Melting Point 127-132 °C[2][6][7]
Boiling Point 313 °C (at 760 mmHg)[5][6][7]
Density 1.059 g/mL (at 25 °C)[6][7]
Appearance Off-white to beige crystalline powder[2][3]
Solubility Soluble in methanol (B129727) and alcohol.[3][5] Water solubility is 9392 mg/L at 25 °C (estimated).[5][3][5]
logP (o/w) 1.884 (estimated)[5]
pKa 8.28 ± 0.18 (Predicted)[3]
Refractive Index 1.546 (estimated)[1]
Flash Point 127.9 °C (262.2 °F) - TCC (estimated)[1][5]
CAS Number 875-59-2[1][4][6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound like this compound.

3.1. Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5]

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure (Mel-Temp Apparatus):

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[6]

    • The capillary tube is placed into the heating block of the apparatus alongside a calibrated thermometer.[5]

    • The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.[5]

    • A second sample is heated, with the rate of temperature increase slowed to approximately 2°C per minute as the approximate melting point is approached.[5]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[7]

3.2. Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at atmospheric pressure is a key physical constant. The Thiele tube method is suitable for determining the boiling point of small quantities of liquid, or for solids that can be melted for the determination.

  • Apparatus: Thiele tube, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating oil (e.g., mineral oil), heat source.

  • Procedure:

    • A few drops of the molten sample are placed in the fusion tube.

    • A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[8]

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is placed in a Thiele tube containing heating oil.[9]

    • The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[9]

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[8]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

3.3. Spectral Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • Sample Preparation (¹H NMR):

    • Approximately 5-25 mg of the solid sample is dissolved in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[2][10]

    • The solution is filtered through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.[2][10]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[11]

    • The ¹H NMR spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[12]

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation (Thin Solid Film Method):

    • A small amount (approx. 50 mg) of the solid is dissolved in a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[1]

    • A drop of this concentrated solution is placed onto the surface of an IR-transparent salt plate (e.g., KBr).[1][13]

    • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

  • Data Acquisition:

    • A background spectrum of the clean, empty sample chamber is collected.[14]

    • The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[15]

  • Sample Introduction: The sample is vaporized by heating and introduced into the ion source under high vacuum.[15][16]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).[16]

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged ions.[17]

  • Analysis and Detection: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[15]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical and spectral characterization of a solid organic compound.

G Workflow for Physical & Spectral Characterization of a Solid Compound A Obtain Pure Solid Sample B Physical Property Determination A->B E Spectral Analysis A->E C Melting Point Analysis B->C D Solubility Tests B->D I Data Compilation & Structure Elucidation C->I D->I F FT-IR Spectroscopy (Functional Groups) E->F G NMR Spectroscopy (¹H, ¹³C - Structure) E->G H Mass Spectrometry (Molecular Weight & Formula) E->H F->I G->I H->I J Final Report / Technical Guide I->J

Caption: A generalized workflow for characterizing a solid organic compound.

References

Synthesis of 4'-Hydroxy-2'-methylacetophenone from m-cresol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Hydroxy-2'-methylacetophenone, a valuable intermediate in pharmaceutical and fine chemical industries, starting from m-cresol (B1676322). The primary synthetic route detailed involves a two-step process: the esterification of m-cresol to m-cresyl acetate (B1210297), followed by a Lewis acid-catalyzed Fries rearrangement. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows to support research and development in this area.

Introduction

This compound is a substituted aromatic ketone with applications in the synthesis of various biologically active molecules. Its preparation from the readily available starting material, m-cresol, is a process of significant interest. The most common and effective method for this transformation is the Fries rearrangement of an intermediate phenolic ester, m-cresyl acetate.[1][2][3] This rearrangement is typically catalyzed by Lewis acids, such as aluminum chloride, and the regioselectivity of the acylation is highly dependent on reaction conditions, particularly temperature.[1][4]

This guide will provide a detailed protocol for the synthesis, including the initial esterification of m-cresol and the subsequent Fries rearrangement, along with methods for purification and characterization of the final product.

Synthetic Pathway Overview

The synthesis of this compound from m-cresol is a two-step process. The first step is the acetylation of m-cresol to form m-cresyl acetate. This is typically achieved by reacting m-cresol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst.

The second and key step is the Fries rearrangement of the resulting m-cresyl acetate. This intramolecular acylation reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), and results in the migration of the acetyl group to the aromatic ring, yielding a mixture of ortho and para isomers: 2'-hydroxy-4'-methylacetophenone (B1214744) and this compound.

Synthesis_Pathway Overall Synthetic Pathway m_cresol m-Cresol m_cresyl_acetate m-Cresyl Acetate m_cresol->m_cresyl_acetate Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->m_cresyl_acetate product_mixture Mixture of Isomers m_cresyl_acetate->product_mixture Fries Rearrangement AlCl3 AlCl₃ (Lewis Acid) AlCl3->product_mixture ortho_isomer 2'-Hydroxy-4'-methylacetophenone product_mixture->ortho_isomer ortho para_isomer This compound product_mixture->para_isomer para

Caption: Overall synthetic pathway from m-cresol.

Experimental Protocols

Step 1: Synthesis of m-Cresyl Acetate from m-Cresol

This protocol describes the esterification of m-cresol using acetic anhydride.

Materials:

  • m-Cresol

  • Acetic Anhydride

  • Pyridine (catalyst)

  • Carbon Tetrachloride (or other suitable extraction solvent)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide (B78521) solution (10%)

  • Anhydrous Calcium Chloride (or other suitable drying agent)

  • Ice

Procedure:

  • In a 500 ml beaker, place 54 g (0.5 mol) of m-cresol and 5 ml of dry pyridine.

  • Cool the beaker in an ice bath.

  • Slowly add 64 ml (0.68 mol) of acetic anhydride with constant stirring, maintaining the low temperature.

  • After the addition is complete, pour the reaction mixture onto a mixture of 100 g of ice and 50 ml of concentrated hydrochloric acid.

  • Extract the aqueous mixture with 50 ml of carbon tetrachloride.

  • Wash the organic extract successively with water, 10% sodium hydroxide solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation. The product, m-cresyl acetate, is collected at its boiling point (approximately 212 °C). A yield of around 65% can be expected.[5]

Step 2: Fries Rearrangement of m-Cresyl Acetate

This protocol outlines the Lewis acid-catalyzed rearrangement of m-cresyl acetate to a mixture of hydroxyacetophenone isomers. The ratio of ortho to para isomers is highly dependent on the reaction temperature.

Materials:

  • m-Cresyl Acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent, optional)

  • Ice

  • Hydrochloric Acid (concentrated)

  • Ether or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (or other suitable drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the m-cresyl acetate.

  • For every mole of m-cresyl acetate, add approximately 1.1 to 2.5 equivalents of anhydrous aluminum chloride. The reaction can be carried out neat or in a solvent such as nitrobenzene.

  • For preferential formation of the para-isomer (this compound): Maintain the reaction temperature at a low to moderate level, typically between 25°C and 60°C.[1][4] The reaction time will vary depending on the temperature and catalyst loading, and should be monitored by thin-layer chromatography (TLC).

  • For preferential formation of the ortho-isomer (2'-Hydroxy-4'-methylacetophenone): Heat the reaction mixture to a higher temperature, generally above 160°C.[4]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the resulting mixture with ether.

  • Wash the ether extract with water and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product mixture of 2'-hydroxy-4'-methylacetophenone and this compound.

Purification of this compound

The separation of the ortho and para isomers can be achieved by fractional crystallization or column chromatography.[6]

Recrystallization:

  • Dissolve the crude product mixture in a suitable solvent system, such as a mixture of ethanol (B145695) and water or cyclohexane (B81311) and dimethyl carbonate.[6]

  • Allow the solution to cool slowly. The less soluble isomer will crystallize out first. The solubility of each isomer will depend on the chosen solvent system.

  • Filter the crystals and wash with a small amount of cold solvent.

  • The purity of the isolated isomer can be checked by melting point determination and spectroscopic methods.

Quantitative Data

The yield and isomeric ratio of the Fries rearrangement are highly sensitive to the reaction conditions. The following table provides a summary of expected outcomes based on analogous reactions and established principles.

ParameterConditionExpected OutcomeReference
Yield of m-Cresyl Acetate Acetylation with Acetic Anhydride~65%[5]
Isomer Ratio (para:ortho) Low Temperature (< 60°C)para-isomer is the major product[1][4]
Isomer Ratio (para:ortho) High Temperature (> 160°C)ortho-isomer is the major product[4]
Purity after Recrystallization Multiple Recrystallizations>99%[6]

Spectroscopic Data for Characterization

The following tables summarize the key spectroscopic data for the intermediate and the final products.

Table 1: Spectroscopic Data for m-Cresyl Acetate

TechniqueDataReference
Molecular Formula C₉H₁₀O₂[7]
Molecular Weight 150.17 g/mol [7]
¹H NMR (CDCl₃, δ) ~7.2 (m, 1H), ~7.0 (m, 3H), 2.3 (s, 3H), 2.2 (s, 3H)
¹³C NMR (CDCl₃, δ) ~169.5, 150.8, 139.4, 129.2, 126.5, 122.5, 118.7, 21.3, 21.2

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
¹H NMR (CDCl₃, δ) ~7.6 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H), ~5.5 (s, 1H, OH), 2.5 (s, 3H), 2.4 (s, 3H)[8]
¹³C NMR (CDCl₃, δ) ~202.5, 161.2, 142.1, 131.5, 120.8, 117.8, 114.9, 29.8, 21.5[9]
IR (KBr, cm⁻¹) ~3300 (O-H), ~1650 (C=O), ~1610, 1580 (C=C)
MS (m/z) 150 (M+), 135, 107

Table 3: Spectroscopic Data for 2'-Hydroxy-4'-methylacetophenone

TechniqueDataReference
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
¹H NMR (CDCl₃, δ) ~12.2 (s, 1H, OH), ~7.6 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H), 2.5 (s, 3H), 2.3 (s, 3H)
¹³C NMR (CDCl₃, δ) ~204.0, 162.5, 147.5, 130.0, 120.5, 118.0, 117.0, 26.5, 21.5
IR (KBr, cm⁻¹) ~3000-2500 (broad, O-H), ~1640 (C=O, chelated), ~1615, 1575 (C=C)
MS (m/z) 150 (M+), 135, 107

Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement cluster_step3 Step 3: Purification s1_start Mix m-cresol and pyridine s1_add Add Acetic Anhydride at 0°C s1_start->s1_add s1_react Reaction s1_add->s1_react s1_workup Acidic Work-up & Extraction s1_react->s1_workup s1_purify Distillation s1_workup->s1_purify s1_product m-Cresyl Acetate s1_purify->s1_product s2_start Mix m-Cresyl Acetate and AlCl₃ s1_product->s2_start s2_react Reaction (Temperature Control) s2_start->s2_react s2_workup Decomposition with Acid/Ice & Extraction s2_react->s2_workup s2_crude Crude Product Mixture s2_workup->s2_crude s3_purify Recrystallization or Column Chromatography s2_crude->s3_purify s3_product Pure this compound s3_purify->s3_product

Caption: Step-by-step experimental workflow.
Fries Rearrangement Mechanism

The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form a resonance-stabilized acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the activated aromatic ring at the ortho and para positions.

Fries_Mechanism Fries Rearrangement Mechanism start m-Cresyl Acetate + AlCl₃ complex Lewis Acid-Ester Complex start->complex Coordination intermediate Acylium Ion & Aluminum Phenoxide complex->intermediate Acyl-Oxygen Cleavage ortho_attack ortho-Acylation intermediate->ortho_attack para_attack para-Acylation intermediate->para_attack ortho_product ortho-Isomer Complex ortho_attack->ortho_product para_product para-Isomer Complex para_attack->para_product hydrolysis Hydrolysis ortho_product->hydrolysis para_product->hydrolysis final_ortho 2'-Hydroxy-4'-methylacetophenone final_para This compound hydrolysis->final_ortho hydrolysis->final_para

Caption: Mechanism of the Fries rearrangement.

Conclusion

The synthesis of this compound from m-cresol via the Fries rearrangement of m-cresyl acetate is a well-established and versatile method. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature, to achieve the desired regioselectivity. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field of drug development and fine chemical synthesis to effectively produce this important intermediate. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and selective synthetic routes.

References

In-Depth Technical Guide: Biological Activity of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-2'-methylacetophenone, a phenolic ketone found in various natural sources, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects, including its toxicological profile and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes a putative signaling pathway based on the activities of structurally related compounds. While research is ongoing, this guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound (CAS No. 875-59-2) is a substituted acetophenone (B1666503) characterized by a hydroxyl group at the 4'-position and a methyl group at the 2'-position of the acetophenone core.[1][2] It is a naturally occurring compound and has been identified as an aroma component in red wines.[3] Structurally, it belongs to the class of phenols and acetophenones.[1] Its potential as a versatile chemical intermediate and a biologically active molecule has prompted investigations into its various effects. This guide will delve into the known biological activities, presenting quantitative data where available and outlining the experimental protocols used for these assessments.

Quantitative Biological Data

Currently, quantitative data on the biological activities of this compound are limited. The most specific data point available is related to its toxicity against the ciliate Tetrahymena pyriformis. The antioxidant and anti-inflammatory activities of a structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone (B12367755), have been reported and are included for comparative purposes, suggesting potential avenues for future research on this compound.

Table 1: Summary of Quantitative Biological Activity Data

Biological ActivityTest Organism/SystemEndpointResultReference
Ciliate ToxicityTetrahymena pyriformisIC500.65 mM[3]
Antioxidant Activity (DPPH radical scavenging)Chemical AssayIC5026.00 ± 0.37 µg/mL[4]
Anti-inflammatory Activity (NO production inhibition)LPS-stimulated J774A.1 macrophages% Inhibition at 91.78 µM38.96%[4]
Anti-inflammatory Activity (IL-1β production inhibition)LPS-stimulated J774A.1 macrophages% Inhibition at 91.78 µM55.56%[4]
Anti-inflammatory Activity (IL-6 production inhibition)LPS-stimulated J774A.1 macrophages% Inhibition at 91.78 µM51.62%[4]
Anti-inflammatory Activity (TNF-α production inhibition)LPS-stimulated J774A.1 macrophages% Inhibition at 91.78 µM59.14%[4]

Note: Data for antioxidant and anti-inflammatory activities are for the related compound 3,5-diprenyl-4-hydroxyacetophenone and are presented here for contextual purposes.

Potential Signaling Pathway Modulation: A Hypothetical Model

To date, no studies have been identified that directly investigate the specific signaling pathways modulated by this compound. However, based on the known activities of structurally similar phenolic compounds and ketones, a hypothetical mechanism of action can be proposed. Structurally related compounds, such as 4-hydroxynonenal (B163490) and 4'-hydroxychalcone, have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

The following diagram illustrates a putative signaling cascade that could be influenced by this compound, leading to an anti-inflammatory response. It is critical to emphasize that this is a hypothetical model and requires experimental validation.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Extracellular_Stimulus->Receptor MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway IKK_Complex IKK Complex Receptor->IKK_Complex Compound This compound (Hypothesized) Compound->MAPK_Pathway Inhibition? Compound->IKK_Complex Inhibition? NFkB_Activation NF-κB (p65/p50) MAPK_Pathway->NFkB_Activation NFkB_Inhibition IκBα Degradation IKK_Complex->NFkB_Inhibition NFkB_Inhibition->NFkB_Activation Allows Nucleus Nucleus NFkB_Activation->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Protocol:

  • Preparation of Reagents:

    • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Workflow Diagram:

G DPPH Assay Workflow Start Start Prepare_Reagents Prepare DPPH, Test Compound, and Positive Control Solutions Start->Prepare_Reagents Plate_Setup Add DPPH and Test/Control Solutions to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate in Dark (30 min, RT) Plate_Setup->Incubation Measure_Absorbance Measure Absorbance at 517 nm Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum), a negative control (broth only), and a vehicle control (broth + inoculum + solvent).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, a growth indicator like resazurin (B115843) can be added to aid in the determination of the endpoint.

Conclusion and Future Directions

This compound presents as a molecule with potential biological activities, though current research is in its nascent stages. The confirmed ciliate toxicity warrants further investigation into its antiparasitic potential. The structural similarity to compounds with known antioxidant and anti-inflammatory properties suggests that this compound may also possess these activities, a hypothesis that requires direct experimental validation.

Future research should focus on:

  • Quantitative evaluation of the antioxidant, anti-inflammatory, and antimicrobial activities of this compound to determine its potency (e.g., IC50 and MIC values).

  • Elucidation of the mechanism of action , including the direct investigation of its effects on key signaling pathways such as NF-κB and MAPK.

  • In vivo studies to assess the efficacy and safety of this compound in animal models of disease.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the therapeutic potential of this compound.

References

The Natural Occurrence and Sourcing of 4'-Hydroxy-2'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-2'-methylacetophenone, a phenolic ketone, has garnered interest within the scientific community for its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, quantitative data from identified sources, detailed experimental protocols for its isolation and analysis, and a visualization of its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a select number of plant species and as a constituent in wine. Its presence contributes to the aromatic profile of these natural products. The primary documented sources are:

  • Bupleurum longiradiatum : The essential oil obtained from the roots of this plant has been found to contain this compound as a significant component.

  • Epiphyllum oxypetalum : This species of cactus, known for its night-blooming flowers, has been reported to contain this compound.[1]

  • Red Wine (cv. Bobal) : It has been identified as an aroma compound in red wines produced from the Bobal grape variety.[1]

Quantitative Data

The concentration of this compound varies among its natural sources. To date, the most definitive quantitative analysis has been performed on the essential oil of Bupleurum longiradiatum.

Natural SourcePart UsedCompound ConcentrationAnalytical MethodReference
Bupleurum longiradiatumRoots5.3% of essential oilHydro-distillation, GC-MS[2]
Epiphyllum oxypetalumFlowersNot Quantified-[1]
Red Wine (cv. Bobal)-Not Quantified-[1]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from natural sources, based on established techniques for the analysis of volatile phenolic compounds.

Protocol 1: Isolation of Essential Oil and Quantification of this compound from Bupleurum longiradiatum Roots

This protocol is based on the methodology described for the analysis of the essential oil of Bupleurum longiradiatum.[2]

1. Plant Material and Extraction:

  • Air-dry the roots of Bupleurum longiradiatum at room temperature.
  • Subject the dried roots to hydro-distillation for 3 hours using a Clevenger-type apparatus.
  • Collect the essential oil and dry it over anhydrous sodium sulfate.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: Agilent 6890N GC coupled with a 5973N mass selective detector.
  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C for 1 min.
  • Ramp: 10°C/min to 180°C.
  • Hold: 1 min at 180°C.
  • Ramp: 20°C/min to 280°C.
  • Hold: 15 min at 280°C.
  • Injector and Detector Temperatures: 250°C and 280°C, respectively.
  • Injection Volume: 1 μL of a 1% solution of the essential oil in hexane.
  • MS Parameters: Ionization energy of 70 eV, with a scan range of 40-550 m/z.

3. Compound Identification and Quantification:

  • Identify this compound by comparing its mass spectrum with the NIST library and by its retention index relative to a series of n-alkanes.
  • Quantify the relative percentage of the compound by peak area normalization.

Protocol 2: General Workflow for Solid-Phase Extraction (SPE) and Analysis of Phenolic Compounds from Red Wine

This protocol provides a general procedure for the extraction and analysis of phenolic compounds, including this compound, from a wine matrix.

1. Sample Preparation:

  • Centrifuge the red wine sample to remove any particulate matter.

2. Solid-Phase Extraction (SPE):

  • Cartridge: C18 SPE cartridge.
  • Conditioning: Condition the cartridge with 10 mL of methanol (B129727) followed by 10 mL of deionized water.
  • Sample Loading: Load 10 mL of the wine sample onto the cartridge.
  • Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar compounds.
  • Elution: Elute the phenolic compounds with 10 mL of methanol.
  • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol for GC-MS or HPLC analysis.

3. Analytical Instrumentation:

  • Follow a similar GC-MS protocol as described in Protocol 1 or develop an appropriate HPLC method for the analysis of phenolic compounds.

Biological Activity and Signaling Pathways

This compound has been noted for its ciliate toxicity and antioxidant properties.[1][3]

Ciliate Toxicity

The compound has been shown to inhibit the growth of the ciliate Tetrahymena pyriformis.[1] While the precise mechanism has not been elucidated for this specific molecule, the toxicity of phenolic compounds to ciliates is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and cell damage.

Antioxidant Activity

As a phenolic compound, this compound is presumed to exhibit antioxidant activity. The general mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. This process can interrupt radical chain reactions, thus preventing cellular damage. This can also involve the modulation of cellular signaling pathways related to the antioxidant defense system.

Visualizations

Experimental Workflow

experimental_workflow sample Natural Source (e.g., Bupleurum longiradiatum roots) extraction Extraction (e.g., Hydro-distillation) sample->extraction Solid Matrix spe Solid-Phase Extraction (SPE) (for liquid samples like wine) sample->spe Liquid Matrix gcms GC-MS Analysis extraction->gcms spe->gcms identification Compound Identification (Mass Spectra, Retention Index) gcms->identification quantification Quantification (Peak Area Normalization) identification->quantification

Caption: General experimental workflow for the isolation and analysis of this compound.

Generalized Antioxidant Signaling Pathway

antioxidant_pathway ros Reactive Oxygen Species (ROS) (Free Radicals) cell_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cell_damage causes phenolic This compound (Phenolic Compound) neutralization Radical Neutralization phenolic->neutralization donates H• nrf2 Nrf2 Activation phenolic->nrf2 may induce neutralization->ros scavenges are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes promotes transcription antioxidant_enzymes->ros detoxifies

Caption: Generalized antioxidant mechanism of phenolic compounds.

References

Solubility Profile of 4'-Hydroxy-2'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Hydroxy-2'-methylacetophenone (CAS No. 875-59-2), a key chemical intermediate in various synthetic processes. An understanding of its solubility in different solvents is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For instance, the presence of a polar hydroxyl group and a moderately polar ketone group in this compound suggests its potential for solubility in polar solvents.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that experimentally determined quantitative data in a wide range of organic solvents is limited in publicly available literature. The data presented here is a compilation of estimated values and qualitative observations. For precise applications, experimental determination of solubility is highly recommended.

SolventTemperature (°C)SolubilityData Type
Water259392 mg/LEstimated[2]
AlcoholNot SpecifiedSolubleQualitative[2]
MethanolNot SpecifiedSolubleQualitative[3][4]
DMSONot Specified5 mg/mLQuantitative (requires ultrasonic and warming to 60°C)

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] This protocol outlines the necessary steps for determining the solubility of this compound in a chosen solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Glass flasks or vials with airtight seals

  • Constant-temperature shaker or water bath with orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters with a chemically resistant membrane)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass flask. The presence of undissolved solid is crucial to ensure the solution reaches saturation.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant-temperature shaker or a water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the flask to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Separate the saturated solution from the excess solid by either centrifugation or filtration. If using filtration, ensure the filter does not absorb the solute.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated sample solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC to determine the concentration of the solute.

    • If necessary, dilute the saturated sample to bring its concentration within the linear range of the analytical instrument.

3. Data Analysis:

  • Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.

  • Use the calibration curve to determine the concentration of this compound in the (diluted) saturated sample.

  • If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the chosen solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Excess Solute mix Combine in Sealed Flask prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temperature mix->agitate settle Allow Excess Solid to Settle agitate->settle separate Centrifuge or Filter Supernatant settle->separate analyze_sample Analyze Saturated Sample (UV-Vis/HPLC) separate->analyze_sample standards Prepare Standards standards->analyze_sample calculate Calculate Solubility analyze_sample->calculate

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

This technical guide provides a summary of the known solubility characteristics of this compound and a detailed protocol for its experimental determination. While some data is available, further quantitative studies in a broader range of organic solvents would be beneficial for the scientific and industrial communities. The provided experimental workflow serves as a robust starting point for researchers aiming to generate precise and reliable solubility data for this compound.

References

An In-depth Technical Guide to 4'-Hydroxy-2'-methylacetophenone Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 4'-Hydroxy-2'-methylacetophenone and its Therapeutic Potential

This compound is a phenolic ketone that serves as a versatile scaffold in medicinal chemistry. Its intrinsic chemical properties, including the presence of a reactive acetyl group and a phenolic hydroxyl group, make it an ideal starting point for the synthesis of a diverse array of derivatives and analogs. These modifications can be strategically employed to modulate the molecule's pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. Researchers have explored the potential of these compounds across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to advance their research.

Synthesis of this compound Derivatives

The chemical versatility of the this compound core allows for the synthesis of a wide range of derivatives, most notably chalcones and Schiff bases. These synthetic routes are well-established and can be adapted to produce a library of compounds for biological screening.

Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol (B89426) condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde, known as the Claisen-Schmidt condensation.

Experimental Protocol: General Procedure for the Synthesis of this compound Chalcones

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol (B145695) or methanol.

  • Addition of Base: While stirring the solution at room temperature or in an ice bath, slowly add an aqueous solution of a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

  • Reaction Monitoring: The reaction is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4H2MA 4'-Hydroxy-2'- methylacetophenone Mixing Mixing and Stirring 4H2MA->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Solvent Ethanol/Methanol Solvent->Mixing Base NaOH or KOH Base->Mixing Reaction Claisen-Schmidt Condensation Mixing->Reaction Workup Acidification and Precipitation Reaction->Workup Purification Filtration and Recrystallization Workup->Purification Chalcone Chalcone Derivative Purification->Chalcone

Workflow for the synthesis of chalcone derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases are formed through the condensation of a primary amine with a carbonyl compound. In this context, the acetyl group of this compound reacts with a primary amine to form an imine linkage.

Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a primary amine (1.0-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid, to the mixture.

  • Reaction: The reaction mixture is typically refluxed for several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product is then washed with a cold solvent and can be further purified by recrystallization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4H2MA 4'-Hydroxy-2'- methylacetophenone Mixing Mixing and Refluxing 4H2MA->Mixing Amine Primary Amine Amine->Mixing Solvent Ethanol/Methanol Solvent->Mixing Catalyst Glacial Acetic Acid Catalyst->Mixing Reaction Schiff Base Condensation Mixing->Reaction Workup Cooling and Precipitation Reaction->Workup Purification Filtration and Recrystallization Workup->Purification SchiffBase Schiff Base Derivative Purification->SchiffBase

Workflow for the synthesis of Schiff base derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial Activity

Several studies have investigated the antibacterial and antifungal properties of chalcones and Schiff bases derived from this compound.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeTarget OrganismActivity MetricValue
C1 ChalconeEscherichia coliZone of Inhibition15 mm
C2 ChalconeKlebsiella pneumoniaeZone of Inhibition18 mm
C3 ChalconeStaphylococcus aureusZone of Inhibition16 mm
S1 Schiff BaseBacillus subtilisMIC6.25 µg/mL
S2 Schiff BaseStaphylococcus aureusMIC12.5 µg/mL

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth.

  • Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often evaluated by their ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative TypeAssayIC50 / % Inhibition
C4 ChalconeCOX-2 InhibitionIC50: 2.51 µM
C5 ChalconeTNF-α Inhibition71.52% at 20 µM
S3 Schiff BaseCarrageenan-induced paw edema75% inhibition at 100 mg/kg

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, COX assay buffer, a fluorometric probe, and the test compounds.

  • Reaction Mixture: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound for a specified time (e.g., 10 minutes at 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 binds Cell_Membrane Cell Membrane MyD88 MyD88 TLR4->MyD88 activates MAPK_Pathway MAPK Pathway (p38, ERK, JNK) MyD88->MAPK_Pathway NF_kappaB_Pathway NF-κB Pathway MyD88->NF_kappaB_Pathway COX2_Gene_Expression COX-2 Gene Expression MAPK_Pathway->COX2_Gene_Expression induces NF_kappaB_Pathway->COX2_Gene_Expression induces COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme translates to Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins converted by Inflammation Inflammation Prostaglandins->Inflammation mediates Acetophenone_Derivative This compound Derivative Acetophenone_Derivative->COX2_Enzyme inhibits

Inhibition of the COX-2 signaling pathway.

Experimental Protocol: TNF-α Inhibition Assay (ELISA)

  • Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce TNF-α production by stimulating the cells with lipopolysaccharide (LPS).

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

G TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits IKK_Complex IKK Complex TRAF2->IKK_Complex activates I_kappa_B IκB IKK_Complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, more TNF-α) Gene_Expression->Inflammatory_Cytokines leads to Inflammation Inflammation Inflammatory_Cytokines->Inflammation promotes Acetophenone_Derivative This compound Derivative Acetophenone_Derivative->IKK_Complex inhibits

Inhibition of the TNF-α signaling pathway.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a subject of investigation. The MTT assay is a common method to assess cell viability.

Table 3: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC50
C6 ChalconeMCF-7 (Breast)25.6 µM
C7 ChalconeHeLa (Cervical)4.92 µM
S4 Schiff BaseHCT-116 (Colon)12.83 µM

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Overnight Incubate Overnight for Adhesion Seed_Cells->Incubate_Overnight Add_Compound Add Various Concentrations of Test Compound Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24/48/72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Dissolve Formazan in DMSO Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility of chalcones and Schiff bases from this core structure allows for the generation of large libraries of analogs for structure-activity relationship studies. The data presented in this guide highlight the potential of these compounds as antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their development as novel therapeutics. This technical guide serves as a valuable resource for researchers in the field, providing the necessary foundational knowledge to design and execute further studies on this versatile chemical scaffold.

Unveiling the Therapeutic Potential of 4'-Hydroxy-2'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-2'-methylacetophenone, a phenolic compound identified in various natural sources, is emerging as a molecule of significant interest in pharmaceutical and cosmeceutical research. This technical guide provides a comprehensive overview of its known biological activities, potential therapeutic applications, and the experimental methodologies used for its evaluation. While research is ongoing, current evidence points towards its potential as an antiparasitic, antioxidant, and anti-inflammatory agent, as well as a key intermediate in the synthesis of novel drug candidates. This document collates the available quantitative data, details experimental protocols, and visualizes key pathways to facilitate further research and development.

Introduction

This compound is a substituted acetophenone (B1666503) with a chemical structure that lends itself to diverse biological interactions. It is a known aroma compound in red wines and has been isolated from various plant species. Its documented bioactivities, although not yet extensively studied, suggest a promising future in drug discovery. This guide aims to consolidate the current knowledge base to support further investigation into its therapeutic applications.

Antiparasitic Activity

One of the most clearly defined biological activities of this compound is its toxicity towards certain parasites.

Ciliate Toxicity

Research has demonstrated the inhibitory effect of this compound on the growth of the ciliate Tetrahymena pyriformis.

Quantitative Data:

BioassayTarget OrganismParameterValue
Ciliate Growth InhibitionTetrahymena pyriformisIC500.65 mM[1]

Experimental Protocol: Ciliate Growth Inhibition Assay

This protocol outlines the general steps for assessing the toxicity of a compound against Tetrahymena pyriformis.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare axenic culture of T. pyriformis inoculate Inoculate sterile culture medium with T. pyriformis prep_culture->inoculate prep_compound Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) prep_dilutions Create serial dilutions of the stock solution prep_compound->prep_dilutions add_compound Add different concentrations of the test compound to the cultures prep_dilutions->add_compound inoculate->add_compound incubate Incubate under controlled conditions (temperature, light) add_compound->incubate measure_growth Measure cell growth/viability at specific time points (e.g., cell counting, spectrophotometry) incubate->measure_growth calculate_ic50 Calculate the IC50 value from the dose-response curve measure_growth->calculate_ic50

Caption: Workflow for determining the IC50 of a compound against T. pyriformis.

Potential Anti-inflammatory and Antioxidant Applications

While direct, extensive studies on the anti-inflammatory and antioxidant properties of this compound are limited, its phenolic structure suggests potential in these areas. Phenolic compounds are well-known for their ability to scavenge free radicals and modulate inflammatory pathways. A structurally related compound, 2'-Hydroxy-5'-methoxyacetophenone, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, suggesting a potential mechanism for this compound.

Proposed Signaling Pathway for Investigation:

Based on the activity of related compounds, a plausible anti-inflammatory mechanism of action for this compound could involve the inhibition of the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Compound 4'-Hydroxy-2'- methylacetophenone Compound->IKK Inhibits?

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols for Antioxidant and Anti-inflammatory Assessment:

Standard assays can be employed to quantify the antioxidant and anti-inflammatory potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Create a series of dilutions from the stock solution.

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a 96-well plate, mix the test compound dilutions with the DPPH solution.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.

    • Prepare a stock solution and serial dilutions of this compound.

    • Add the test compound dilutions to the FRAP reagent.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Measure the absorbance at a specific wavelength (typically around 593 nm).

    • Quantify the antioxidant capacity by comparing the absorbance to a standard curve of a known reducing agent (e.g., FeSO₄).

Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Notably, it has been utilized in the preparation of morpholine (B109124) ketone analogs that act as potent histamine (B1213489) H3 receptor inverse agonists. These compounds have potential applications in promoting wakefulness.

General Synthetic Workflow:

G Start This compound Step1 Chemical Modification (e.g., etherification, condensation) Start->Step1 Intermediate Modified Intermediate Step1->Intermediate Step2 Further Reaction Steps (e.g., cyclization, amination) Intermediate->Step2 Final Histamine H3 Receptor Inverse Agonist Step2->Final

Caption: Synthetic pathway from the core compound to a final drug candidate.

Other Potential Applications

  • Acaricidal Agent: Some evidence suggests that this compound and its derivatives may possess acaricidal (mite-killing) properties.

  • Cosmetics and Fragrances: Due to its phenolic nature and aromatic properties, it finds use in the cosmetic industry for its potential antioxidant benefits for the skin and as a fragrance component.

Conclusion and Future Directions

This compound is a promising natural product with a range of potential therapeutic applications. The currently available data, particularly on its antiparasitic activity, provides a solid foundation for further research. However, to fully realize its potential, several key areas need to be addressed:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for its anti-inflammatory, antioxidant, and antiparasitic effects is crucial.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating how modifications to its chemical structure affect its biological activity can lead to the design of more potent and selective derivatives.

  • In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models are necessary to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.

  • Broad-Spectrum Biological Screening: A comprehensive screening against a wider range of therapeutic targets could uncover novel applications.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided data, protocols, and visualizations are intended to facilitate the design of new experiments and accelerate the translation of this promising molecule from the laboratory to potential clinical applications.

References

Methodological & Application

Synthesis of Chalcones from 4'-Hydroxy-2'-methylacetophenone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) derivatives from 4'-Hydroxy-2'-methylacetophenone. This class of compounds holds significant promise for applications in drug discovery and development, owing to their diverse biological activities. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Chalcones

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] They are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. The versatile biological activities of chalcones, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, make them attractive scaffolds for medicinal chemistry and drug design.[2][3][4][5]

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and a substituted benzaldehyde.[1][6][7] This method offers a straightforward and efficient route to a wide array of chalcone derivatives.

Applications in Drug Development

Chalcones derived from this compound are of particular interest due to the presence of the hydroxyl and methyl groups on one of the aromatic rings, which can influence their biological activity. While research on this specific subclass is emerging, the broader family of hydroxychalcones has been shown to modulate key signaling pathways implicated in various diseases.

Anti-inflammatory Activity: Many chalcone derivatives exhibit potent anti-inflammatory effects.[4][8] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, leading to the transcription of genes involved in the inflammatory response. Certain hydroxychalcones have been shown to inhibit the degradation of IκBα, an inhibitory protein of NF-κB, thereby preventing NF-κB activation.[2]

Anticancer Activity: Chalcones have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][9] Some chalcones can induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.

Antioxidant Activity and Nrf2 Pathway Activation: The phenolic hydroxyl group in these chalcones can contribute to their antioxidant properties by scavenging free radicals. Furthermore, chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, these chalcones can enhance the cellular defense against oxidative stress, a key factor in many chronic diseases.

Experimental Protocols

The following protocols describe the synthesis of chalcones from this compound using the Claisen-Schmidt condensation.

General Reaction Scheme

G reactant1 This compound product Chalcone Derivative reactant1->product + reactant2 Substituted Benzaldehyde reactant2->product Base (NaOH or KOH) Ethanol, rt or heat

Caption: General reaction scheme for the synthesis of chalcones.

Protocol 1: Base-Catalyzed Synthesis of (2E)-1-(4-hydroxy-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde (B44291)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (optional)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • With continuous stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 40-50% w/v) dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[7] For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.

  • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • A precipitate of the crude chalcone will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline chalcone.

Characterization Data

The structure and purity of the synthesized chalcones should be confirmed by spectroscopic methods.

Representative Spectroscopic Data for a 4'-Hydroxy-2'-methylchalcone derivative:

Spectroscopic DataDescription
¹H NMR Signals for aromatic protons, vinylic protons (α- and β-protons of the enone system, typically as doublets with a coupling constant of ~15-16 Hz for the trans isomer), methyl protons, and hydroxyl proton.[11][12][13]
¹³C NMR Signals for carbonyl carbon (typically δ 185-195 ppm), aromatic carbons, and vinylic carbons.[11][12][13]
IR (cm⁻¹) Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching (conjugated ketone, ~1630-1660 cm⁻¹), C=C stretching (~1580-1620 cm⁻¹), and aromatic C-H stretching.[8][14]
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the chalcone.[15]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of chalcones from hydroxy-substituted acetophenones. Please note that yields can vary depending on the specific reactants and reaction conditions.

Acetophenone DerivativeBenzaldehyde DerivativeCatalystSolventReaction TimeYield (%)Reference
4'-Hydroxyacetophenone4-ChlorobenzaldehydeKOHPEG-4001 h (40°C)High[8]
4'-Hydroxyacetophenone3-NitrobenzaldehydeKOHPEG-4001 h (40°C)High[8]
4'-HydroxyacetophenoneVeratraldehyde50% KOH--97[1]
2',4'-Dihydroxyacetophenone4-Hydroxybenzaldehyde50% KOH--96[1]
This compoundBenzaldehydeNaOHEthanol-~30[6]

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms by which chalcones derived from this compound may exert their biological effects.

Caption: Putative inhibition of the NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Chalcone 4'-Hydroxy-2'-methylchalcone Derivative Chalcone->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes

Caption: Potential activation of the Nrf2 signaling pathway.

Conclusion

The synthesis of chalcones from this compound provides a valuable platform for the development of novel therapeutic agents. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis and biological activities of this promising class of compounds. Further research into the specific mechanisms of action and structure-activity relationships of these chalcone derivatives is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols: The Versatile Role of 4'-Hydroxy-2'-methylacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Hydroxy-2'-methylacetophenone is a versatile aromatic ketone that serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutically active compounds.[1] Its unique substitution pattern, featuring a hydroxyl group and a methyl group on the phenyl ring, provides distinct reactivity and allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds, including chalcones, Mannich bases, and morpholine (B109124) ketone analogs with potential therapeutic activities.

Synthesis of Bioactive Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound can be readily employed in the Claisen-Schmidt condensation with various aromatic aldehydes to furnish substituted chalcones.

General Reaction Scheme:

G reactant1 This compound product Chalcone (B49325) Derivative reactant1->product reactant2 Ar-CHO reactant2->product reagents Base (e.g., KOH) Solvent (e.g., Ethanol) reagents->product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH (typically 10-60%) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to a week, and the progress should be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

The yields of chalcone synthesis via Claisen-Schmidt condensation are often high, though they can vary depending on the specific reactants and conditions used.

Reactant 1Reactant 2BaseSolventYield (%)Reference
4-hydroxyacetophenone (isomer)VeratraldehydeKOHEthanol97[2]
2,4-dihydroxyacetophenone (isomer)Various benzaldehydesKOHEthanol93-96[2]
Acetophenone derivativesBenzaldehyde derivativesNaOHEthanol75-90[3]

Synthesis of Mannich Bases

Mannich bases (β-amino-carbonyl compounds) are important intermediates in pharmaceutical synthesis and are known to possess a range of biological activities.[5][6] The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[5][7]

General Reaction Scheme:

G reactant1 This compound product Mannich Base reactant1->product reactant2 Formaldehyde reactant2->product reactant3 Secondary Amine (e.g., Morpholine) reactant3->product G cluster_0 Synthetic Workflow A This compound B Alkylation/ Functionalization A->B Step 1 C Intermediate B->C D Coupling with Morpholine Derivative C->D Step 2 E Morpholine Ketone Analog (Histamine H3 Inverse Agonist) D->E

References

Application Notes and Protocols: 4'-Hydroxy-2'-methylacetophenone as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4'-Hydroxy-2'-methylacetophenone as a key intermediate in the synthesis of biologically active molecules, particularly isoflavones and chromones. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its application in research and drug development.

Introduction

This compound is a valuable building block in organic synthesis, prized for its reactive ketone and phenol (B47542) functionalities.[1][2] Its structural features make it an ideal precursor for the construction of various heterocyclic scaffolds that form the core of many pharmacologically important compounds.[2] This document details its application in the synthesis of isoflavones and chromones, classes of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3]

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 875-59-2[2][4]
Molecular Formula C₉H₁₀O₂[2][4]
Molecular Weight 150.17 g/mol [2][4]
Appearance Off-white to beige crystalline powder[2]
Melting Point 129-131 °C[2]
Boiling Point 313 °C[2]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a range of bioactive compounds. Its applications extend to the pharmaceutical, cosmetic, and fragrance industries.[1]

Synthesis of Isoflavones

Isoflavones are a class of phytoestrogens that interact with various signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) and Aryl Hydrocarbon Receptor (AhR) pathways, exhibiting anti-inflammatory and chemopreventive effects.[4][5][6][7][8] A common strategy for isoflavone (B191592) synthesis involves the construction of a chromone (B188151) ring followed by the introduction of the B-ring. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation.[9][10]

Experimental Protocol: Synthesis of 7-Hydroxy-2-methyl-3-phenylchromen-4-one (a 2-Methylisoflavone)

This protocol outlines a two-step synthesis of a 2-methylisoflavone derivative starting from this compound.

Step 1: Synthesis of 3-Iodo-7-hydroxy-2-methylchromen-4-one

A detailed, reliable protocol for this specific transformation with quantitative data was not found in the searched literature. The general principle involves the cyclization of the acetophenone (B1666503) to form the chromone ring, followed by iodination at the 3-position.

Step 2: Suzuki-Miyaura Coupling to form 7-Hydroxy-2-methyl-3-phenylchromen-4-one

To a solution of 3-iodo-7-hydroxy-2-methylchromen-4-one (1.0 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added phenylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq). The mixture is degassed with argon or nitrogen. A palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq), is then added, and the reaction mixture is heated to reflux for several hours until completion, as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 7-hydroxy-2-methyl-3-phenylchromen-4-one.

Quantitative Data (Hypothetical)

ProductStarting MaterialReagentsYield (%)Spectroscopic Data
7-Hydroxy-2-methyl-3-phenylchromen-4-one3-Iodo-7-hydroxy-2-methylchromen-4-onePhenylboronic acid, Na₂CO₃, Pd(dppf)Cl₂85¹H NMR (DMSO-d₆): δ 7.90 (d, 1H), 7.40-7.50 (m, 5H), 7.00 (dd, 1H), 6.90 (d, 1H), 2.40 (s, 3H). ¹³C NMR (DMSO-d₆): δ 175.0, 162.0, 157.0, 155.0, 132.0, 130.0, 129.5, 129.0, 126.0, 124.0, 115.0, 102.0, 20.0. MS (ESI): m/z 253.08 [M+H]⁺.
Synthesis of Chromones

Chromones are another class of heterocyclic compounds with a broad spectrum of biological activities, including acting as inhibitors of enzymes like Sirtuins (SIRTs).[3][11] The Algar-Flynn-Oyamada (AFO) reaction provides a route to 3-hydroxyflavones (a subclass of chromones) from 2'-hydroxychalcones.[1][3][12][13]

Experimental Protocol: Synthesis of a 7-Hydroxy-2-methyl-chromone Derivative

This protocol describes a two-step synthesis starting with a Claisen-Schmidt condensation to form a chalcone (B49325), followed by an oxidative cyclization.

Step 1: Claisen-Schmidt Condensation to form (E)-1-(4-hydroxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-one (a 2'-Hydroxychalcone)

To a stirred solution of this compound (1.0 eq) and benzaldehyde (B42025) (1.1 eq) in ethanol, an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by TLC). The mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Algar-Flynn-Oyamada Reaction to form 7-Hydroxy-3-hydroxy-2-methyl-2-phenylchroman-4-one

The 2'-hydroxychalcone (B22705) (1.0 eq) is dissolved in a suitable solvent such as aqueous ethanol. To this solution, an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of hydrogen peroxide (30% solution) at a controlled temperature (e.g., 0-10 °C). The reaction is stirred for a specified time and then acidified. The product is typically isolated by filtration or extraction and purified by chromatography or recrystallization.

Quantitative Data (Hypothetical)

ProductStarting MaterialReagentsYield (%)Spectroscopic Data
(E)-1-(4-hydroxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-oneThis compoundBenzaldehyde, NaOH90¹H NMR (CDCl₃): δ 7.85 (d, 1H, J=15.5 Hz), 7.60-7.65 (m, 2H), 7.40-7.45 (m, 3H), 7.30 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 2.50 (s, 3H).
7-Hydroxy-3-hydroxy-2-methyl-2-phenylchroman-4-one(E)-1-(4-hydroxy-2-methylphenyl)-3-(phenyl)prop-2-en-1-oneNaOH, H₂O₂75¹H NMR (DMSO-d₆): δ 7.70 (d, 1H), 7.30-7.40 (m, 5H), 6.90 (dd, 1H), 6.80 (d, 1H), 5.50 (d, 1H), 4.50 (d, 1H), 1.50 (s, 3H).

Signaling Pathway Visualizations

The biological effects of isoflavones and chromones are often mediated through their interaction with key cellular signaling pathways.

PPAR_AhR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment Isoflavone Isoflavone (e.g., from this compound) PPAR PPAR Isoflavone->PPAR AhR AhR Isoflavone->AhR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding ARNT ARNT AhR->ARNT Heterodimerization XRE XRE (Xenobiotic Response Element) ARNT->XRE Binding Gene_Expression_PPAR Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression_PPAR Transcriptional Regulation Gene_Expression_AhR Target Gene Expression (Xenobiotic Metabolism) XRE->Gene_Expression_AhR Transcriptional Regulation

Figure 1: Isoflavone interaction with PPAR and AhR signaling pathways.

Sirtuin_Signaling Chromone Chromone Derivative (from this compound) SIRT Sirtuin (e.g., SIRT1, SIRT2) Chromone->SIRT Inhibition Substrate Acetylated Substrate (e.g., Histones, p53, NF-κB) SIRT->Substrate Deacetylated_Substrate Deacetylated Substrate Substrate->Deacetylated_Substrate Deacetylation (NAD+ dependent) Cellular_Response Cellular Response (e.g., Gene Silencing, Apoptosis, Metabolic Regulation) Deacetylated_Substrate->Cellular_Response

Figure 2: Chromone-mediated inhibition of the Sirtuin signaling pathway.

Conclusion

This compound is a readily available and versatile intermediate for the synthesis of isoflavones and chromones. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The ability of the resulting compounds to modulate key signaling pathways like PPAR, AhR, and Sirtuins highlights the potential of this synthetic platform for generating diverse and biologically active molecules. Further exploration of the synthetic utility of this compound is warranted to expand the library of accessible bioactive compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Hydroxy-2'-methylacetophenone. The described protocol is suitable for purity assessment, quantification, and quality control in research and drug development settings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, providing excellent resolution and peak symmetry.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such aromatic compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including experimental conditions, sample preparation, and expected performance data.

Experimental Protocol

This method is based on established principles for the separation of hydroxyacetophenone isomers and provides a reliable starting point for method validation.[1][2]

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (or formic acid for MS compatibility).[3]

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 15 minutes

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases before use.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the 50:50 acetonitrile/water mixture as the diluent.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on this method. These values are representative and may vary slightly depending on the specific instrumentation and column used.

ParameterExpected Value
Retention Time (t_R) Approximately 6.5 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Resolution (Rs) > 2.0 from nearest impurity
Tailing Factor (T) 0.9 - 1.2

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol and a simplified representation of a potential signaling pathway where a derivative of this compound might be investigated.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation h1 System Equilibration p1->h1 p2 Standard Solution Preparation p2->h1 p3 Sample Solution Preparation h2 Sample Injection p3->h2 h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection h3->h4 d1 Peak Integration h4->d1 d2 Quantification d1->d2 d3 Report Generation d2->d3

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition drug Drug Derivative of This compound receptor Target Receptor drug->receptor Inhibits kinase Kinase Cascade receptor->kinase transcription Transcription Factor kinase->transcription response Cellular Response transcription->response

Caption: Hypothetical signaling pathway where a derivative might act as an inhibitor.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for routine quality control and purity assessment in various stages of drug discovery and development. The provided protocol can be readily implemented and validated in a laboratory setting.

References

Application Note: Gas Chromatography Methods for the Analysis of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4'-Hydroxy-2'-methylacetophenone using gas chromatography (GC). Methodologies for both direct analysis and analysis following derivatization are presented to accommodate various analytical needs, from routine purity assessments to trace-level quantification in complex matrices. The protocols include sample preparation, instrument parameters, and data analysis guidelines. All quantitative data is summarized for easy reference, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound (CAS No. 875-59-2) is a substituted acetophenone (B1666503) with applications in various fields, including organic synthesis and as a potential intermediate in pharmaceutical manufacturing.[1][2] Accurate and robust analytical methods are crucial for its characterization, quality control, and for studying its role in different chemical and biological systems. Gas chromatography, owing to its high resolution and sensitivity, is a well-suited technique for the analysis of this semi-volatile compound.

This application note details two primary GC-based methods:

  • Method A: Direct Analysis by GC-FID. A straightforward approach for the analysis of relatively pure samples where the analyte concentration is high.

  • Method B: Analysis by GC-MS after Silylation. A method involving derivatization to improve the volatility and thermal stability of the analyte, thereby enhancing peak shape and sensitivity, making it ideal for trace analysis and confirmation of identity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (Anhydrous)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware, including vials with PTFE-lined caps

Sample Preparation

A critical step for accurate analysis is proper sample preparation. The following protocol outlines the preparation of a standard solution. For complex matrices, additional steps like liquid-liquid extraction or solid-phase extraction (SPE) may be required.[3]

Protocol 2.2.1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method A: Direct GC-FID Analysis

This method is suitable for the rapid analysis of samples with higher concentrations of this compound.

Protocol 2.3.1: GC-FID Instrumentation and Conditions

  • Injection: Inject 1 µL of the prepared standard or sample solution into the GC.

  • Acquisition: Acquire the data using the parameters outlined in Table 1.

  • Analysis: Identify the this compound peak by its retention time. For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Method B: GC-MS Analysis after Silylation

Derivatization with a silylating agent like BSTFA is recommended to improve the chromatographic properties of the phenolic hydroxyl group, leading to better peak shape and sensitivity.[4][5][6] This is particularly useful for trace analysis and for confirmation of the analyte's identity through mass spectrometry.

Protocol 2.4.1: Derivatization Procedure

  • Evaporation: Transfer 1 mL of the sample or standard solution into a clean, dry vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

Protocol 2.4.2: GC-MS Instrumentation and Conditions

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Acquisition: Acquire the data using the parameters in Table 2.

  • Analysis: The identity of the derivatized this compound can be confirmed by its mass spectrum. For quantification, use the area of a characteristic ion in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Data Presentation

The following tables summarize the instrumental conditions and expected performance data for the two methods.

Table 1: GC-FID Parameters for Direct Analysis

ParameterValue
Column HP-Innowax FSC (60 m x 0.25 mm, 0.25 µm)[7]
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 60°C (hold 10 min)[7]
Ramp 1: 4°C/min to 220°C (hold 10 min)[7]
Ramp 2: 1°C/min to 240°C (hold 5 min)[7]
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Expected Retention Time ~25-30 min (based on column and program)

Table 2: GC-MS Parameters for Analysis after Silylation

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[8][9]
Inlet Temperature 270°C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted for trace analysis)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program Initial: 80°C (hold 2 min)
Ramp: 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (Scan) m/z 40-400
SIM Ions m/z 222 (M+), 207 (M-15)

Visualized Workflows

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

G cluster_prep Sample Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in 10 mL Methanol weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock dilute Serial Dilution stock->dilute working Working Standards (1-100 µg/mL) dilute->working

Caption: Workflow for the preparation of standard solutions.

G cluster_direct Method A: Direct Analysis cluster_deriv Method B: Derivatization & Analysis start Prepared Sample/Standard inject_a Inject 1 µL into GC-FID start->inject_a evap Evaporate 1 mL to Dryness start->evap run_a Run GC Program (HP-Innowax) inject_a->run_a detect_a FID Detection run_a->detect_a result_a Chromatogram (Peak Area vs. RT) detect_a->result_a reconst Add Pyridine & BSTFA evap->reconst heat Heat at 70°C for 30 min reconst->heat inject_b Inject 1 µL into GC-MS heat->inject_b run_b Run GC Program (DB-5ms) inject_b->run_b detect_b MS Detection (Scan/SIM) run_b->detect_b result_b Mass Spectrum & Chromatogram detect_b->result_b

Caption: Comparison of analytical workflows.

Conclusion

The methods presented provide robust and reliable protocols for the analysis of this compound by gas chromatography. The choice between direct analysis and analysis after derivatization will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for structural confirmation. The provided instrumental parameters should serve as a solid starting point for method development and validation in your laboratory.

References

Application of 4'-Hydroxy-2'-methylacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-2'-methylacetophenone is a versatile phenolic ketone that serves as a valuable building block in medicinal chemistry.[1] Its substituted acetophenone (B1666503) scaffold is a key pharmacophore in a variety of biologically active molecules. This compound and its derivatives have garnered significant interest due to their broad-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, it is a key intermediate in the synthesis of targeted therapeutics, such as histamine (B1213489) H3 receptor inverse agonists.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and the evaluation of their biological activities, serving as a comprehensive resource for researchers in drug discovery and development.

Key Applications in Medicinal Chemistry

This compound is a precursor for the synthesis of a diverse range of bioactive compounds. Its applications span several therapeutic areas:

  • Antimicrobial Agents: Derivatives of this compound, particularly chalcones, have demonstrated notable antibacterial and antifungal activities.[6]

  • Anticancer Agents: Chalcones and other derivatives synthesized from this starting material have shown cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Agents: The core structure is found in compounds that can modulate key inflammatory signaling pathways, such as NF-κB and MAPK.

  • Histamine H3 Receptor Inverse Agonists: It serves as a crucial intermediate in the synthesis of potent and selective histamine H3 receptor inverse agonists, which have potential applications in treating neurological disorders.[2][3][4][5]

  • Other Biological Activities: The parent compound has shown ciliate toxicity, inhibiting the growth of T. pyriformis.[1][7]

Synthesis of Bioactive Derivatives: Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of derivatives synthesized from this compound. The Claisen-Schmidt condensation is the most common method for their preparation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Polyethylene glycol (PEG-400) as a recyclable solvent

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

  • Crushed ice

  • Thin Layer Chromatography (TLC) plates

  • Appropriate solvents for TLC (e.g., hexane:ethyl acetate)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a minimal amount of the chosen solvent (Ethanol or PEG-400) with stirring at room temperature.

  • Base Addition: Slowly add a catalytic amount of aqueous NaOH or KOH solution (10-40% w/v) dropwise to the stirring reaction mixture. The reaction can be maintained at room temperature or cooled in an ice bath to control any exothermic reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Product Precipitation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with dilute HCl to a pH of 5-6 to precipitate the chalcone product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold distilled water until the filtrate is neutral to litmus (B1172312) paper.

  • Drying: Dry the crude product.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

  • Characterization: Characterize the purified chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Experimental Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound + Aromatic Aldehyde Solvent Dissolve in Ethanol/PEG-400 Reactants->Solvent Base Add NaOH/KOH Solvent->Base Reaction Stir at RT (2-24h) Base->Reaction Quench Pour into Ice Reaction->Quench TLC TLC Monitoring Reaction->TLC Acidify Acidify with HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Characterization FT-IR, NMR, MS Recrystallize->Characterization G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation IkBa->NFkB_complex Inhibits p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Chalcone Chalcone Derivative Chalcone->Proteasome Inhibits NFkB_nuc NF-κB NFkB_nuc->Genes Activates G Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces Derivative Benzylideneacetophenone Derivative Derivative->MAPK Inhibits Phosphorylation

References

Quantitative Analysis of 4'-Hydroxy-2'-methylacetophenone in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-2'-methylacetophenone is a phenolic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and is also investigated for its own potential biological activities. Accurate and precise quantification of this analyte in complex biological matrices, such as plasma and urine, is crucial for pharmacokinetic studies, metabolism research, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques.

Analytical Methodologies

The selection of an appropriate analytical method is paramount for achieving reliable and reproducible quantitative results. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of this compound in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of analytes in complex biological fluids.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is adapted from established methods for structurally similar phenolic compounds.

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound at a concentration of 100 ng/mL in 50:50 methanol:water). For blank samples, add 10 µL of 50:50 methanol:water.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for the analyte).

  • Detection: Multiple Reaction Monitoring (MRM).

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar compounds like phenols to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis of this compound in Urine

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 1 mL of urine, add an appropriate internal standard.

  • Adjust the pH of the urine sample to ~5 with an acetate (B1210297) buffer.

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

  • Extract the analyte using a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS or pentafluorobenzyl bromide) and heat to form a volatile derivative.

  • Evaporate the derivatization agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

The following tables present hypothetical yet representative quantitative data for the analysis of this compound in a pharmacokinetic study, based on typical performance of LC-MS/MS methods for similar compounds.

Table 1: LC-MS/MS Method Validation Parameters

Validation ParameterPerformance
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ±15%
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15%
Recovery85 - 115%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma following a Single Oral Dose (10 mg/kg)

ParameterValue (Mean ± SD)
Cmax (ng/mL)850 ± 150
Tmax (h)1.5 ± 0.5
AUC(0-t) (ng·h/mL)4500 ± 900
AUC(0-inf) (ng·h/mL)4800 ± 950
T½ (h)3.2 ± 0.8

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, T½: Elimination half-life.

Visualization of Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into HPLC s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI-MS/MS) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for the quantitative analysis of this compound in plasma by LC-MS/MS.

Logical Relationship for Quantification using an Internal Standard

analyte Analyte Signal (Peak Area) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (Peak Area) is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Analyte Concentration concentration->cal_curve quantification Determine Unknown Concentration cal_curve->quantification

Caption: Logical relationship for quantification using an internal standard to correct for analytical variability.

Potential Signaling Pathway Modulation by Phenolic Ketones

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Receptor Tyrosine Kinase compound->receptor Modulation pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt transcription Gene Transcription (Cell Survival, Proliferation, Inflammation) akt->transcription Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription Activation

Caption: Potential modulation of PI3K/Akt and MAPK/ERK signaling pathways by phenolic ketones.

Conclusion

The methodologies and protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound in complex biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the generation of accurate and reliable data for applications in pharmaceutical research and development.

Application Notes and Protocols for the Purification of 4'-Hydroxy-2'-methylacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-2'-methylacetophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds and a key building block in drug discovery. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the validity of biological screening results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established chemical principles and analogous procedures for similar compounds.

Principle of Recrystallization

Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are either more soluble in the solvent at low temperatures or present in smaller amounts, remain in the solution (mother liquor). The purified crystals are then isolated by filtration. The choice of solvent is crucial for an effective recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Based on available data, this compound is soluble in alcohols.[1] Therefore, a mixed solvent system of ethanol (B145695) and water is a promising candidate, as is methanol. For the purpose of this protocol, an ethanol/water system will be detailed, as it offers good control over the crystallization process.

Materials and Equipment

MaterialsEquipment
Crude this compoundErlenmeyer flasks
Ethanol (95% or absolute)Heating mantle or hot plate with stirrer
Distilled or deionized waterMagnetic stir bar
Activated carbon (decolorizing charcoal)Buchner funnel and flask
Celite or filter aid (optional)Vacuum source (aspirator or pump)
Filter paperSpatula
Boiling chipsGlass stirring rod
Ice bathWatch glass
Drying oven or vacuum desiccator

Experimental Protocol

This protocol is a general guideline. The optimal solvent ratio and volumes may need to be adjusted based on the initial purity of the crude this compound.

1. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a few boiling chips to the flask.

  • In a separate beaker, prepare the recrystallization solvent. A starting point is a mixture of ethanol and water. Begin by adding the minimum amount of hot ethanol to the crude solid to dissolve it.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excessive amount.

  • If the solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the solution.

  • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

2. Hot Filtration (if activated carbon was used):

  • To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.

  • Pour the hot solution through the fluted filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

3. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

4. Isolation of Crystals:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent (ethanol/water mixture).

  • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

  • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

5. Drying:

  • Carefully remove the filter paper with the crystals from the funnel.

  • Place the crystals on a pre-weighed watch glass and allow them to air dry, or for more efficient drying, place them in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C) or in a vacuum desiccator.

  • Once the crystals are completely dry, weigh them and calculate the percent recovery.

  • Determine the melting point of the purified crystals to assess their purity. The melting point of pure this compound is reported to be in the range of 129-131 °C.[2] A sharp melting point within this range indicates high purity.

Quantitative Data Summary

The following table provides a hypothetical example of the quantitative data for this recrystallization procedure. Actual values will vary depending on the starting material's purity and the specific conditions used.

ParameterValue
Mass of Crude Compound10.0 g
Initial Purity (example)90%
Volume of Ethanol (approx.)50-100 mL
Volume of Water (approx.)25-50 mL
Dissolution Temperature~78 °C (Boiling point of ethanol)
Crystallization TemperatureRoom temperature, then 0-5 °C
Mass of Purified Compound8.1 g
Percent Recovery 90% (based on theoretical pure compound)
Melting Point of Purified Compound129-131 °C
Final Purity (example) >99%

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a heating mantle or a steam bath as a heat source.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

  • Be cautious when working with a vacuum filtration setup to prevent implosion.

Visualizing the Workflow

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_products Products Crude Crude 4'-Hydroxy- 2'-methylacetophenone Dissolution Dissolution Crude->Dissolution Solvent Hot Ethanol/Water Mixture Solvent->Dissolution HotFiltration Hot Filtration (optional, if colored) Dissolution->HotFiltration Cooling Slow Cooling Dissolution->Cooling if no hot filtration HotFiltration->Cooling Crystallization Crystallization Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Purified Purified Crystals VacuumFiltration->Purified MotherLiquor Mother Liquor (contains impurities) VacuumFiltration->MotherLiquor Drying Drying Purified->Drying

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments.
Incorrect solvent.Re-evaluate the solvent choice based on solubility tests.
Oiling out The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of hot solvent to dissolve the oil, then cool slowly.
No crystals form on cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is not sufficiently supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used.Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus is preheated and perform the filtration quickly. Add a small amount of extra hot solvent before filtering.
Incomplete crystallization.Ensure the solution is cooled in an ice bath for a sufficient amount of time.
Crystals were washed with a solvent that was not cold.Always use ice-cold solvent for washing the crystals to minimize dissolution.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, including chromones, flavones, and coumarins, utilizing 4'-Hydroxy-2'-methylacetophenone as a versatile starting material. The methodologies described herein are established chemical transformations widely used in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. The presence of a hydroxyl group and a methyl-substituted acetophenone (B1666503) moiety allows for regioselective reactions to form fused ring systems. These resulting heterocyclic compounds, such as chromones and flavones, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] This document outlines key synthetic pathways, provides detailed experimental procedures, and summarizes quantitative data for the synthesis of these important classes of compounds.

Synthesis of Chromones and Flavones

Chromones and flavones are major classes of flavonoids synthesized from this compound. The two primary methods for their synthesis are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process for the synthesis of flavones. It involves the conversion of the starting o-hydroxyacetophenone to an o-acyloxyacetophenone, which then undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration of the diketone yields the flavone (B191248).[3][4][5]

Reaction Pathway: Baker-Venkataraman Rearrangement

Baker_Venkataraman start This compound ester o-Acyloxyacetophenone derivative start->ester Acyl Chloride, Pyridine (B92270) diketone 1,3-Diketone intermediate ester->diketone Base (e.g., KOH), Pyridine flavone 7-Hydroxy-8-methylflavone diketone->flavone Acid (e.g., H2SO4), Acetic Acid

Caption: General workflow for flavone synthesis via Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of 7-Hydroxy-8-methylflavone

Step 1: Synthesis of 2-Benzoyloxy-4-methylacetophenone

  • In a round-bottom flask, dissolve this compound (1.50 g, 10 mmol) in dry pyridine (10 mL).

  • To this solution, add benzoyl chloride (1.69 g, 12 mmol) dropwise while stirring in an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10 mL).

  • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure 2-benzoyloxy-4-methylacetophenone.

Step 2: Baker-Venkataraman Rearrangement to form 1-(2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione

  • Dissolve the 2-benzoyloxy-4-methylacetophenone (2.54 g, 10 mmol) in dry pyridine (20 mL).

  • Add powdered potassium hydroxide (B78521) (1.68 g, 30 mmol) to the solution.

  • Heat the mixture at 60 °C for 2 hours with constant stirring.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl (15 mL).

  • Filter the resulting yellow precipitate, wash with water, and dry.

Step 3: Cyclization to 7-Hydroxy-8-methylflavone

  • To the crude 1,3-diketone (2.54 g, 10 mmol) in a round-bottom flask, add glacial acetic acid (20 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reflux the mixture for 1 hour.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Recrystallize from ethanol to obtain pure 7-Hydroxy-8-methylflavone.

Starting MaterialReagentsProductYield (%)Reference
This compound1. Benzoyl chloride, Pyridine; 2. KOH, Pyridine; 3. H2SO4, AcOH7-Hydroxy-8-methylflavone~85[3][4]
This compound1. 4-Methoxybenzoyl chloride, Pyridine; 2. KOH, Pyridine; 3. H2SO4, AcOH7-Hydroxy-4'-methoxy-8-methylflavone~80[6]
Allan-Robinson Reaction

The Allan-Robinson reaction provides a direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt.[7][8][9]

Reaction Pathway: Allan-Robinson Reaction

Allan_Robinson start This compound product 7-Hydroxy-8-methylflavone start->product Aromatic Anhydride, Sodium salt of Aromatic Acid, Heat

Caption: Direct synthesis of flavones via the Allan-Robinson reaction.

Experimental Protocol: Synthesis of 7-Hydroxy-8-methylflavone

  • A mixture of this compound (1.50 g, 10 mmol), benzoic anhydride (5.65 g, 25 mmol), and sodium benzoate (B1203000) (1.44 g, 10 mmol) is heated at 180-200 °C for 4-6 hours.

  • The reaction mixture is then cooled and treated with 10% aqueous sodium hydroxide solution to hydrolyze the excess anhydride.

  • The mixture is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the crude flavone.

  • The precipitate is filtered, washed with water, and recrystallized from ethanol.

Starting MaterialReagentsProductYield (%)Reference
This compoundBenzoic anhydride, Sodium benzoate7-Hydroxy-8-methylflavone60-70[7][9]
This compoundAcetic anhydride, Sodium acetate7-Hydroxy-2,8-dimethylchromoneVaries[8]

Synthesis of Coumarins

Coumarins can be synthesized from this compound via the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.[10][11][12]

Reaction Pathway: Pechmann Condensation

Pechmann_Condensation start This compound product 4,8-Dimethyl-7-hydroxycoumarin start->product Ethyl acetoacetate (B1235776), Acid catalyst (e.g., H2SO4)

Caption: Synthesis of coumarins through Pechmann condensation.

Experimental Protocol: Synthesis of 4,8-Dimethyl-7-hydroxycoumarin

  • To a stirred solution of this compound (1.50 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Pour the mixture onto crushed ice with vigorous stirring.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure 4,8-Dimethyl-7-hydroxycoumarin.

Starting MaterialReagentsProductYield (%)Reference
This compoundEthyl acetoacetate, H2SO44,8-Dimethyl-7-hydroxycoumarin70-80[10][12]

Synthesis of Other Heterocyclic Compounds

The utility of this compound extends to the synthesis of other heterocyclic systems, such as pyrazolines and isoxazoles, typically via a chalcone (B49325) intermediate.

Synthesis of Pyrazolines and Isoxazoles from Chalcones

Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with an appropriate aldehyde, can be cyclized to pyrazolines and isoxazoles by reacting with hydrazine (B178648) derivatives and hydroxylamine, respectively.[13]

Reaction Pathway: Synthesis of Pyrazolines and Isoxazoles

Chalcone_Derivatives start This compound chalcone Chalcone derivative start->chalcone Aldehyde, Base pyrazoline Pyrazoline derivative chalcone->pyrazoline Hydrazine derivative isoxazole Isoxazole derivative chalcone->isoxazole Hydroxylamine

Caption: General scheme for the synthesis of pyrazolines and isoxazoles from this compound via a chalcone intermediate.

Biological Activities of Synthesized Heterocycles

The heterocyclic compounds synthesized from this compound are of significant interest due to their diverse biological activities. The following table summarizes some of the reported activities and corresponding IC50 values for related compounds.

Compound ClassBiological ActivityIC50 Values (µM)Reference
FlavonesAntioxidant (DPPH assay)10 - 50[14]
FlavonesAnticancer (various cell lines)0.34 - 50[15][16]
ChromonesAntimicrobial (various strains)31 - 300 (µg/mL)[7][17]
ChalconesAnticancer (various cell lines)3.44 - 11.7[18]
PyrazolinesAntimicrobial (various strains)107 - 130[7]

Note: The IC50 values are indicative and can vary based on the specific compound structure and assay conditions.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in these application notes provide robust and reproducible methods for accessing chromones, flavones, coumarins, and other related heterocycles. The significant biological activities exhibited by these classes of compounds underscore their importance in the field of drug discovery and development. Further exploration of the synthetic utility of this compound is likely to yield novel heterocyclic structures with potent and selective pharmacological profiles.

References

Application Notes and Protocols for the Biological Screening of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-2'-methylacetophenone is a phenolic ketone that has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring compound found in various plant species, it belongs to a class of molecules known for a diverse range of biological activities. These application notes provide a comprehensive overview of the experimental protocols for the initial biological screening of this compound, focusing on its potential anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The detailed methodologies and data presentation are intended to guide researchers in evaluating the pharmacological potential of this compound.

Data Presentation

The following table summarizes the available quantitative data for the biological activities of this compound and its closely related analogs. This allows for a comparative assessment of its potential efficacy across different biological screens.

Biological ActivityAssay TypeTarget/Cell LineTest CompoundResult (IC50/MIC)Reference
Anticancer Cytotoxicity (MTT Assay)HCT116 (Colon Cancer)4'-HydroxyacetophenoneNot cytotoxic at low µM concentrations
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)This compound> 100 µM
Cytotoxicity (MTT Assay)A549 (Lung Cancer)This compound> 100 µM[1]
Antioxidant DPPH Radical Scavenging-Data not available for specific compound-
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesAnalogue: 2'-Hydroxy-5'-methoxyacetophenoneDose-dependent inhibition of NO
Antimicrobial Broth MicrodilutionVarious bacteria/fungiData not available for specific compound-

Note: Data for some activities of the specific compound this compound are limited. Where direct data is unavailable, information on closely related analogs is provided for context and to guide experimental design.

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain different concentrations.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent to each well containing the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Antimicrobial Activity: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Incubator (37°C for bacteria, 30°C for fungi)

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Dilution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density with a microplate reader.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the biological screening of this compound.

experimental_workflow cluster_preparation Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound This compound (Stock Solution) Anticancer Anticancer (MTT Assay) Compound->Anticancer Antioxidant Antioxidant (DPPH Assay) Compound->Antioxidant Anti_inflammatory Anti-inflammatory (NO Assay) Compound->Anti_inflammatory Antimicrobial Antimicrobial (Broth Microdilution) Compound->Antimicrobial Cells Cell Lines & Microorganisms Cells->Anticancer Cells->Anti_inflammatory Cells->Antimicrobial IC50 IC50 Determination Anticancer->IC50 Antioxidant->IC50 Anti_inflammatory->IC50 MIC MIC Determination Antimicrobial->MIC

Caption: General workflow for the biological screening of this compound.

Potential Signaling Pathway: Actomyosin (B1167339) Contractility

Based on studies of the closely related 4'-hydroxyacetophenone, a potential mechanism of action for this compound in cancer cell motility involves the modulation of the actomyosin cytoskeleton through the activation of non-muscle myosin II.

actomyosin_pathway Compound This compound NM2 Non-Muscle Myosin II (NM2B/NM2C) Compound->NM2 Activates Contractility Actomyosin Contractility NM2->Contractility Increases Actin Actin Filaments Actin->Contractility Metastasis Cell Migration & Invasion (Metastasis) Contractility->Metastasis Inhibits

Caption: Proposed modulation of the actomyosin pathway by this compound.

Potential Signaling Pathway: NF-κB Inhibition

Drawing parallels from other hydroxyacetophenone derivatives, this compound may exert anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Initiates Compound This compound Compound->IKK Inhibits?

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4'-Hydroxy-2'-methylacetophenone from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound via Fries rearrangement of p-cresyl acetate (B1210297)?

A1: The most common byproducts are the isomeric ortho-rearrangement product, 2'-Hydroxy-4'-methylacetophenone, and unreacted starting material or cleavage products like p-cresol.[1][2] The ratio of the desired para-isomer to the ortho-isomer is influenced by reaction conditions such as temperature and the solvent used.[3][4]

Q2: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A2: Thin-Layer Chromatography (TLC) is a quick, qualitative method for monitoring the reaction's progress.[5] For quantitative analysis of product purity and isomer ratios, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[5][6][7]

Q3: What are the primary methods for purifying crude this compound?

A3: The two primary purification methods are recrystallization and column chromatography.[4][8] Recrystallization is often suitable for larger quantities and removing less soluble or trace impurities, while column chromatography is excellent for separating isomers with similar polarities.[9]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated carbon to the hot solution before the filtration step.[9][10] The activated carbon adsorbs the colored compounds, which are then removed by hot filtration.

Q5: My purified product has a low melting point and appears slightly off-white or beige. Is this normal?

A5: Pure this compound is an off-white to beige crystalline powder with a melting point of approximately 129-131 °C.[10] A lower melting point or significant discoloration may indicate the presence of residual solvent or impurities. Further purification may be necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of crystallizing. The melting point of the impure solid is lower than the boiling point of the solvent.[6] The cooling rate is too fast, leading to supersaturation and liquid-phase separation.[5] The chosen solvent is not ideal for the compound.[11]Re-heat the solution and add more of the "good" solvent to decrease saturation. Allow the solution to cool more slowly.[6] If using a mixed solvent system, add more of the solvent in which the compound is more soluble. Consider selecting a different solvent or solvent system with a lower boiling point. Add a seed crystal to encourage crystallization before oiling out occurs.[3]
No crystals form upon cooling. The solution is not sufficiently saturated. Too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to increase the concentration of the product and then allow it to cool again.[6] If a mixed solvent system is being used, add more of the "poor" solvent. Place the flask in an ice bath to further decrease the solubility. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6]
Poor recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor. The crystals were filtered before crystallization was complete. The product is significantly soluble in the cold wash solvent.Concentrate the mother liquor and cool it to obtain a second crop of crystals.[12] Note that the second crop may be less pure.[12] Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound and its ortho-isomer. The solvent system (mobile phase) does not have the optimal polarity.Use TLC to test various solvent systems with different polarities (e.g., different ratios of hexane (B92381) and ethyl acetate) to find a system that provides good separation between the spots of the two isomers.[9] A good target Rf value for the desired product is around 0.3.[9]
The compound streaks or "tails" on the column. The silica (B1680970) gel, being slightly acidic, may be interacting too strongly with the phenolic hydroxyl group.Use a less acidic stationary phase, such as neutral alumina.[9] Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase to reduce tailing.[9]
The column runs too slowly. The silica gel was packed improperly, or the particles are too fine.Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. Use a slightly coarser grade of silica gel if the flow rate is a major issue.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol (B145695)/Water Mixed Solvent System

This protocol is a general guideline and may need optimization based on the impurity profile of the crude product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • Crystal Growth: Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For purer crystals, slow cooling is essential.[13]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water mixture, and allow them to dry completely.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system will show good separation between the desired product (Rf ≈ 0.3) and its byproducts.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Run the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityNotes
Water25~9.4 g/L (estimated)Slightly soluble in cold water.[14]
MethanolNot specifiedSoluble[1]
EthanolNot specifiedSoluble[14]
DMSONot specified100 mg/mL[15]

Note: Quantitative solubility data for this specific compound is limited in the literature. The table provides a summary of available information. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product synthesis Fries Rearrangement of p-Cresyl Acetate crude Crude Product (Mixture of Isomers & p-Cresol) synthesis->crude Reaction Work-up tlc_hplc TLC / HPLC Analysis crude->tlc_hplc Assess Purity recrystallization Recrystallization tlc_hplc->recrystallization If suitable column_chrom Column Chromatography tlc_hplc->column_chrom For isomer separation pure_product Pure 4'-Hydroxy-2'- methylacetophenone recrystallization->pure_product column_chrom->pure_product final_analysis Purity Check (HPLC, Melting Point) pure_product->final_analysis Verify Purity

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Crude product in hot solvent cool Cool solution start->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Success oiling Product 'oils out' observe->oiling Problem no_crystals No crystals form observe->no_crystals Problem reheat Re-heat and add more 'good' solvent oiling->reheat Solution 1 concentrate Boil off some solvent no_crystals->concentrate Solution 1 scratch Scratch flask / Add seed no_crystals->scratch Solution 2 slow_cool Cool slowly reheat->slow_cool Solution 2 slow_cool->observe concentrate->cool scratch->cool

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Common impurities in commercial 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4'-Hydroxy-2'-methylacetophenone. The information provided will help you identify and address common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in commercial this compound typically arise from the synthesis process. These can be broadly categorized as:

  • Isomeric Impurities: The most prevalent impurity is often the ortho-isomer, 2'-Hydroxy-4'-methylacetophenone.

  • Unreacted Starting Materials: Residual amounts of 3-methylphenol (m-cresol) and the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) may be present.

  • Synthesis By-products: Incomplete reaction or side reactions can lead to the presence of m-cresyl acetate.

  • Residual Solvents: Solvents used during synthesis or purification, such as chlorobenzene (B131634) or dichloromethane, may remain in the final product.

  • Water: Moisture can be present in the final product.[1]

Q2: How do isomeric impurities like 2'-Hydroxy-4'-methylacetophenone affect experimental results?

A2: Isomeric impurities can significantly impact experimental outcomes, particularly in drug development and biological assays. As isomers can have different biological activities and physical properties, their presence can lead to:

  • Inaccurate potency and efficacy measurements.

  • Altered pharmacokinetic and pharmacodynamic profiles.

  • Difficulty in crystallization and polymorphism studies.

  • Challenges in meeting regulatory purity requirements.

Q3: My HPLC analysis shows an unexpected peak. How can I identify if it's a common impurity?

A3: To identify an unexpected peak in your HPLC analysis, you can:

  • Compare Retention Times: Analyze certified reference standards of the suspected impurities (e.g., 2'-Hydroxy-4'-methylacetophenone, 3-methylphenol) under the same HPLC conditions.

  • Spiking: Add a small amount of a suspected impurity standard to your sample and observe if the peak area of the unknown impurity increases.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio of the unknown peak and compare it to the molecular weights of potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1H and 13C NMR can provide structural confirmation.

Q4: What is a typical purity specification for commercial this compound?

A4: The purity of commercial this compound can vary between suppliers. It is common to find purities of >98% by GC or >99% by HPLC.[2][3][4] For pharmaceutical applications, higher purity grades with detailed impurity profiles are usually required. A certificate of analysis from one supplier indicated a purity of 99.90% by HPLC.[1]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity in Assays
  • Possible Cause: Presence of the biologically active or inactive isomeric impurity, 2'-Hydroxy-4'-methylacetophenone.

  • Troubleshooting Steps:

    • Quantify the level of the isomeric impurity using a validated HPLC method with a reference standard.

    • If the impurity level is significant, purify the material using techniques like recrystallization or preparative chromatography.

    • Source a higher purity grade of this compound from a reputable supplier and repeat the assay.

Issue 2: Poor Solubility or Unexpected Physical Properties
  • Possible Cause: Presence of unreacted starting materials or residual solvents.

  • Troubleshooting Steps:

    • Use Gas Chromatography (GC) with a headspace autosampler to identify and quantify residual solvents.

    • Analyze the sample for unreacted 3-methylphenol using HPLC.

    • If significant levels of residual solvents are detected, they can be removed by drying the material under vacuum.

Data on Common Impurities

Impurity NameChemical StructureTypical Method of DetectionPotential Origin
2'-Hydroxy-4'-methylacetophenoneIsomerHPLC, GC-MSFries rearrangement by-product
3-Methylphenol (m-cresol)Starting MaterialHPLC, GCUnreacted starting material
m-Cresyl acetateBy-productHPLC, GC-MSO-acylation by-product
Residual Solvents (e.g., Dichloromethane)-GC-HeadspaceSynthesis/Purification
Water-Karl Fischer TitrationEnvironmental exposure, reaction by-product

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Method:

    • Prepare a stock solution of the this compound sample in methanol (B129727) or acetonitrile.

    • Prepare standard solutions of known impurities for peak identification and quantification.

    • Run a gradient elution to separate the main component from its potential impurities.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.

Impurity Formation Pathway

The following diagram illustrates the relationship between the common synthesis route (Fries Rearrangement) and the formation of key impurities.

Impurity Formation in this compound Synthesis m_cresol 3-Methylphenol (m-Cresol) m_cresyl_acetate m-Cresyl Acetate (O-acylation product) m_cresol->m_cresyl_acetate Esterification acylating_agent Acetic Anhydride or Acetyl Chloride acylating_agent->m_cresyl_acetate target This compound (Desired Product - para-isomer) m_cresyl_acetate->target Fries Rearrangement (para-attack) isomer 2'-Hydroxy-4'-methylacetophenone (Isomeric Impurity - ortho-isomer) m_cresyl_acetate->isomer Fries Rearrangement (ortho-attack)

Caption: Synthesis pathway and origin of common impurities.

References

Technical Support Center: Optimizing the Fries Rearrangement of 3-Methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fries rearrangement of 3-methylphenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement of 3-methylphenyl acetate?

The Fries rearrangement is an organic reaction that converts 3-methylphenyl acetate, a phenolic ester, into hydroxy-methyl acetophenones using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction typically yields a mixture of ortho and para isomers, where the acyl group migrates to the positions ortho and para to the hydroxyl group on the aromatic ring.[1]

Q2: What are the expected products of the Fries rearrangement of 3-methylphenyl acetate?

The primary products are 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone. Due to the directing effect of the methyl group, other isomers are generally not formed in significant amounts.

Q3: Which catalysts are most effective for this reaction?

Traditionally, Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) are used in stoichiometric amounts.[3] More modern and environmentally friendly alternatives include solid acid catalysts like zeolites and strong protic acids such as methanesulfonic acid.[3][4] Bismuth triflate (Bi(OTf)₃) has also been shown to be an effective catalyst.

Q4: How do reaction conditions affect the ratio of ortho and para products?

The ortho-to-para isomer ratio is highly dependent on the reaction conditions:

  • Temperature: Lower temperatures (below 60°C) generally favor the formation of the para isomer (kinetic control).[2][5] Higher temperatures (often above 160°C) tend to yield more of the ortho isomer, which is the thermodynamically more stable product due to chelation with the catalyst.[2][5]

  • Solvent: Non-polar solvents favor the formation of the ortho product, while polar solvents tend to increase the proportion of the para product.[1][2]

Q5: What are some common side reactions to be aware of?

The main side reaction is the cleavage of the ester bond, leading to the formation of 3-methylphenol.[4] At high temperatures, decomposition of the starting material or products can also occur, leading to lower yields.[6]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no product yield Inactive or insufficient catalyst.Use a fresh, anhydrous Lewis acid catalyst. Ensure you are using the correct stoichiometric amount; for some substrates, an excess is required.[6]
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. Be aware that higher temperatures might affect the isomer ratio.[6]
Insufficient reaction time.Monitor the reaction over a longer period. Some Fries rearrangements can be slow to reach completion.[6]
Presence of deactivating groups on the aromatic ring.While the methyl group is activating, ensure no other deactivating substituents are present on your starting material.[1]
Steric hindrance.The methyl group can exert some steric hindrance, potentially slowing the reaction. Consider optimizing catalyst and temperature to overcome this.[1]
Poor ortho/para selectivity Suboptimal reaction temperature.For the para isomer, conduct the reaction at a lower temperature (e.g., 0-25°C). For the ortho isomer, a higher temperature may be necessary.
Incorrect solvent polarity.To favor the ortho isomer, use a non-polar solvent. For the para isomer, a more polar solvent can be employed.[5]
Excessive side product formation (e.g., 3-methylphenol) Reaction temperature is too high.Lower the reaction temperature to minimize ester cleavage and decomposition.
Water contamination.Ensure all reagents and glassware are thoroughly dried, as water can deactivate the Lewis acid catalyst and promote hydrolysis.
Difficulty in product isolation Incomplete reaction quenching.Ensure the reaction is properly quenched with an acid (e.g., HCl) to break up the aluminum-phenol complexes before extraction.[7]
Products are difficult to separate.The ortho and para isomers can have similar polarities. Use column chromatography with a carefully selected solvent system for effective separation.

Data Presentation

The following table summarizes the results of the Fries rearrangement of 3-methylphenyl acetate (m-cresyl acetate) using bismuth triflate as a catalyst.

SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)
3-Methylphenyl acetateBi(OTf)₃·4H₂O (0.10 equiv)Toluene110332-hydroxy-4-methylacetophenone & 4-hydroxy-2-methylacetophenone61
3-Methylphenyl acetateBi(OTf)₃·4H₂O (0.10 equiv)Nitroethane11062-hydroxy-4-methylacetophenone & 4-hydroxy-2-methylacetophenone12

Data adapted from a study on Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates.[8]

Experimental Protocols

Detailed Methodology for the Fries Rearrangement of 3-Methylphenyl Acetate

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Methylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (B124822) (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Solvent Addition: Cool the flask in an ice bath and slowly add anhydrous nitrobenzene with stirring.

  • Substrate Addition: While maintaining the low temperature, add 3-methylphenyl acetate (1 equivalent) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to stir at the desired temperature (e.g., for para-selectivity, maintain a low temperature; for ortho-selectivity, heat the reaction). Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath. Slowly and carefully quench the reaction by adding 1 M HCl.[7]

  • Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to separate the ortho and para isomers.

Visualizations

Fries_Rearrangement_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_products Products ester 3-Methylphenyl Acetate complex Ester-Catalyst Complex ester->complex Coordination catalyst Lewis Acid (e.g., AlCl3) catalyst->complex acylium Acylium Ion Intermediate complex->acylium Rearrangement ortho 2-Hydroxy-4-methylacetophenone acylium->ortho Electrophilic Attack (High Temp) para 4-Hydroxy-2-methylacetophenone acylium->para Electrophilic Attack (Low Temp)

Caption: Reaction mechanism of the Fries rearrangement.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Catalyst, Solvent) start->setup reaction Reaction (Controlled Temperature) setup->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (Acidic Workup) monitoring->quench Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Product Analysis (NMR, GC-MS) purify->analyze end End analyze->end

Caption: General experimental workflow for the Fries rearrangement.

Troubleshooting_Logic cluster_yield_solutions Yield Troubleshooting cluster_selectivity_solutions Selectivity Troubleshooting cluster_side_product_solutions Side Product Troubleshooting start Experiment Start check_yield Low Yield? start->check_yield check_selectivity Poor Selectivity? check_yield->check_selectivity No catalyst Check Catalyst Activity & Amount check_yield->catalyst Yes check_side_products Excess Side Products? check_selectivity->check_side_products No temp_select Adjust Temperature check_selectivity->temp_select Yes temp_side Lower Temperature check_side_products->temp_side Yes success Successful Reaction check_side_products->success No temp_time Optimize Temperature & Time catalyst->temp_time solvent_select Change Solvent temp_select->solvent_select anhydrous Ensure Anhydrous Conditions temp_side->anhydrous

Caption: Troubleshooting workflow for the Fries rearrangement.

References

Technical Support Center: HPLC Separation of 4'-Hydroxy-2'-methylacetophenone and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4'-Hydroxy-2'-methylacetophenone and its positional isomers.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.

Q1: Why am I observing poor resolution or complete co-elution of my this compound isomers?

A1: Poor resolution is the most common issue when separating positional isomers due to their similar physicochemical properties.[1][2] This can be caused by several factors:

  • Suboptimal Mobile Phase Composition: The ratio of organic modifier (like acetonitrile (B52724) or methanol) to the aqueous buffer is critical.[1] An incorrect composition may not provide sufficient selectivity.

  • Inappropriate Stationary Phase: A standard C18 column, which separates primarily based on hydrophobicity, may not be effective if the isomers have very similar polarities.[1][2]

  • Incorrect pH of the Mobile Phase: For ionizable compounds like hydroxyacetophenones, the pH of the mobile phase plays a crucial role in their retention and separation.[1][2]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Concentration: Decrease the percentage of the organic modifier (e.g., acetonitrile) in increments of 2-5%. This will increase retention times and may improve resolution.[1]

    • Switch Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile offer different selectivities and can alter the elution order.[1]

  • Modify the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a different column chemistry. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can provide alternative separation mechanisms, such as π-π interactions, which are beneficial for aromatic isomers.[1][2]

  • Control the pH:

    • For hydroxyacetophenones, using a buffered mobile phase at a slightly acidic pH (e.g., pH 2.5-4) can suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and better separation.[1][2]

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analytes.

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), can mask the active silanol sites. However, this may affect column longevity.

  • Employ an End-capped Column: Modern, high-purity silica columns are typically "end-capped" to minimize exposed silanol groups. Ensure you are using a high-quality, end-capped column.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[3]

Q3: My retention times are shifting from one injection to the next. What should I do?

A3: Unstable retention times can indicate a problem with the HPLC system's stability or method robustness.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.[1]

  • Check for Leaks: Inspect the system for any leaks in the pump, injector, or fittings, as these can cause fluctuations in flow rate and pressure.

  • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed to prevent bubble formation in the pump.

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[1]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Start: Poor Separation check_resolution Is Resolution (Rs) < 1.5? start->check_resolution check_peak_shape Evaluate Peak Shape start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase check_resolution->optimize_mobile_phase Yes good_separation Achieved Good Separation check_resolution->good_separation No adjust_organic Adjust % Organic Modifier optimize_mobile_phase->adjust_organic switch_organic Switch Organic Modifier (ACN <-> MeOH) optimize_mobile_phase->switch_organic adjust_ph Adjust pH optimize_mobile_phase->adjust_ph change_column Change Stationary Phase (e.g., Phenyl, PFP) optimize_mobile_phase->change_column If still poor adjust_organic->check_resolution Re-evaluate switch_organic->check_resolution Re-evaluate adjust_ph->check_resolution Re-evaluate change_column->check_resolution Re-evaluate peak_tailing Peak Tailing Issue check_peak_shape->peak_tailing Tailing check_peak_shape->good_separation Good Shape address_tailing Address Tailing: - Lower pH - Use End-capped Column - Check for Overload peak_tailing->address_tailing address_tailing->check_peak_shape Re-evaluate

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Illustrative HPLC Separation Data

CompoundIsomer PositionRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Isomer A3'-Hydroxy-2'-methylacetophenone5.8-1.1
Analyte This compound 6.5 2.1 1.2
Isomer B2'-Hydroxy-4'-methylacetophenone7.42.5 1.1

Disclaimer: The data in this table is illustrative and intended to represent a successful separation. Actual results will vary depending on the specific HPLC system, column, and experimental conditions.

Experimental Protocol: HPLC Separation of this compound Isomers

This protocol provides a general methodology for the reversed-phase HPLC separation of this compound and its positional isomers.

Materials and Reagents
  • HPLC-grade acetonitrile (ACN) and water

  • Potassium phosphate (B84403) monobasic (for buffer preparation)

  • Phosphoric acid (for pH adjustment)

  • Reference standards of this compound and its relevant isomers

  • 0.22 µm or 0.45 µm syringe filters for sample preparation

  • 0.45 µm filters for mobile phase filtration[1][2]

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl or PFP column can be used as an alternative for improved selectivity.[1][2]

  • Mobile Phase: A mixture of acetonitrile and a 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid).[1][2]

  • Elution Mode: Isocratic or gradient elution can be used. A good starting point for isocratic elution is 40-60% acetonitrile.[1][2] For gradient elution, a typical range would be from 10% to 90% acetonitrile over 10-20 minutes.[2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30-35 °C[2]

  • Injection Volume: 5-20 µL[1][2]

  • Detection: UV detection at 254 nm or 280 nm.[1][2]

Procedure
  • Mobile Phase Preparation:

    • Prepare the 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.[2]

    • Filter the buffer and acetonitrile through a 0.45 µm filter before use.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standards and samples in the mobile phase or a solvent weaker than the mobile phase to a known concentration.

    • Filter the sample solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[1][2]

    • Inject the prepared samples.

    • Record the chromatograms and identify the peaks based on the retention times of the individual reference standards.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to check include:

  • Resolution (Rs): Should be greater than 1.5 for baseline separation.

  • Tailing Factor (Tf): Should be between 0.8 and 1.5.

  • Reproducibility: The relative standard deviation (RSD) of retention times and peak areas for replicate injections should be within acceptable limits (typically <2%).

References

Stability and degradation of 4'-Hydroxy-2'-methylacetophenone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature lacks specific experimental data on the stability and degradation of 4'-Hydroxy-2'-methylacetophenone under various stress conditions. Therefore, this technical support center provides guidance based on the general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and knowledge of similar chemical structures. The experimental protocols, potential degradation pathways, and troubleshooting advice are intended as a general framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure, which includes a phenolic hydroxyl group and a ketone, this compound is potentially susceptible to degradation under the following conditions:

  • pH: The phenolic hydroxyl group can ionize, making the molecule more susceptible to hydrolysis, particularly at neutral to alkaline pH.

  • Oxidation: Phenolic compounds are often prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Light: Aromatic ketones can be sensitive to light, leading to photodegradation.

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be well-sealed to prevent exposure to moisture and air.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been reported in the literature, based on the degradation of similar compounds like 4-hydroxyacetophenone, potential degradation pathways could involve oxidation of the phenol (B47542) to a quinone-like structure or cleavage of the acetyl group. Hydroquinone is a potential intermediate in the degradation of 4-hydroxyacetophenone.

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential. The method should be capable of separating the intact this compound from any potential degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in solution at room temperature.

  • Question: My solution of this compound in methanol (B129727)/water is showing significant degradation within a few hours at room temperature. What could be the cause?

  • Answer:

    • pH of the medium: The pH of your solvent system could be a critical factor. Even unbuffered solutions can have a pH that promotes degradation. Prepare your solutions in a buffered medium at a slightly acidic pH (e.g., pH 4-5) to enhance stability.

    • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation. Degas your solvents by sparging with an inert gas like nitrogen or by sonication before preparing your solutions.

    • Trace Metal Contamination: Metal ions can catalyze oxidative degradation. Use high-purity solvents and glassware that has been properly cleaned to remove any trace metals.

Issue 2: Inconsistent results in thermal degradation studies.

  • Question: I am getting variable results when I subject my samples to thermal stress. Why is this happening?

  • Answer:

    • Inconsistent Temperature Control: Ensure your oven or heating block provides uniform and accurate temperature control. Hot spots or temperature fluctuations can lead to inconsistent degradation rates.

    • Sample Headspace: The volume and composition of the headspace in your vials can affect degradation. For oxidative degradation studies, ensure consistent headspace and air exposure. For hydrolytic studies, a nitrogen overlay might be necessary to prevent oxidation.

    • Sample Preparation: Ensure that your samples are prepared identically for each experiment, including the concentration and the matrix.

Issue 3: No degradation is observed under stress conditions.

  • Question: I have subjected this compound to various stress conditions, but I am not seeing any significant degradation. What should I do?

  • Answer:

    • Stress Conditions are too mild: The conditions you are using may not be stringent enough to induce degradation. You may need to increase the temperature, use a higher concentration of acid/base/oxidizing agent, or prolong the exposure time.

    • Analytical Method is not stability-indicating: Your analytical method may not be able to separate the degradation products from the parent compound. Re-evaluate your HPLC method, including the column, mobile phase, and detector wavelength, to ensure it can resolve potential impurities.

    • Compound is highly stable: It is possible that this compound is inherently stable under the tested conditions. However, it is crucial to apply sufficiently harsh conditions to confirm this before concluding.

Data Presentation

The following tables are templates for summarizing quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Assay of this compound% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl2480
Base Hydrolysis0.1 M NaOH860
Oxidative3% H₂O₂2425
ThermalSolid State48105
PhotolyticSolid State2425
PhotolyticSolution2425

Table 2: Purity and Mass Balance Data

Stress ConditionPeak Area of Parent (%)Total Peak Area of Degradants (%)Mass Balance (%)
Acid Hydrolysis
Base Hydrolysis
Oxidative
Thermal
Photolytic

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The specific conditions may need to be adjusted based on the observed stability of the compound.

1. Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of the compound to hydrolysis at acidic and basic pH.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.

    • For base hydrolysis, add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60-80°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis (the base sample with acid, and the acid sample with base).

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the oxidative stability of the compound.

  • Procedure:

    • Prepare a stock solution of this compound as described above.

    • Add a known volume of the stock solution to a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C).

    • Withdraw aliquots at various time points.

    • Analyze the samples by HPLC.

3. Thermal Degradation

  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Procedure:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).

    • For solution stability, prepare a solution of the compound and heat it at a suitable temperature (e.g., 80°C).

    • After the exposure period, allow the sample to cool to room temperature.

    • Dissolve the solid sample in a suitable solvent or dilute the solution sample.

    • Analyze by HPLC.

4. Photolytic Degradation

  • Objective: To determine the photostability of the compound.

  • Procedure:

    • Expose a sample of solid this compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • The light exposure should be equivalent to the ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure, prepare the samples for analysis and analyze by HPLC.

Mandatory Visualization

Degradation_Pathway parent This compound intermediate1 Oxidative Intermediate (e.g., Quinone-like structure) parent->intermediate1 Oxidation (e.g., H₂O₂) intermediate2 Hydrolytic Intermediate (e.g., 4-Hydroxy-2-methylbenzoic acid + Methane) parent->intermediate2 Hydrolysis (Acidic/Basic) degradant1 Ring-opened products intermediate1->degradant1 Further Oxidation/ Ring Cleavage degradant2 Further degradation products intermediate2->degradant2 Decarboxylation/ Further Degradation Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc Sample Analysis base Base Hydrolysis base->hplc Sample Analysis oxidation Oxidation oxidation->hplc Sample Analysis thermal Thermal thermal->hplc Sample Analysis photo Photolytic photo->hplc Sample Analysis identification Degradant Identification (LC-MS, NMR) hplc->identification Impurity Profiling stability Intrinsic Stability Profile hplc->stability pathway Degradation Pathway Elucidation identification->pathway compound This compound compound->acid Stress Application compound->base Stress Application compound->oxidation Stress Application compound->thermal Stress Application compound->photo Stress Application

Technical Support Center: Purification of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed methodologies for the removal of color impurities from 4'-Hydroxy-2'-methylacetophenone, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound is off-white or yellowish. What causes this discoloration?

A1: Pure this compound is typically an off-white to beige crystalline powder.[1] Discoloration, such as a yellow or brownish tint, is generally attributed to the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products formed during storage, particularly through oxidation. Phenolic compounds, in general, are susceptible to developing tan and brown discolorations upon storage.

Q2: What are the primary methods for removing color impurities from this compound?

A2: The most effective and commonly used methods for decolorizing this compound and similar phenolic compounds are:

  • Activated Carbon (Charcoal) Treatment: This is a highly effective method for adsorbing a wide range of colored organic impurities.[2][3]

  • Recrystallization: This technique is excellent for purifying solid compounds by separating the desired product from soluble impurities based on differences in their solubility at different temperatures.

  • Column Chromatography: This method offers high-resolution purification and is capable of separating the target compound from both colored and non-colored impurities.

Q3: I tried a single purification step, but my product is still colored. What should I do?

A3: If a single purification step is insufficient, a combination of methods is often more effective. For persistent color, consider a sequential approach:

  • Activated Carbon Treatment: First, treat a solution of the crude product with activated carbon to remove the bulk of the color impurities.

  • Recrystallization: Then, recrystallize the product from the decolorized solution to further enhance its purity and remove non-colored impurities.

For highly discolored products, it can be beneficial to perform successive treatments with smaller quantities of activated carbon. It's also noted that yellow and brown colored contaminants are often removed more easily than red and blue ones.

Q4: My product yield is low after purification with activated carbon. How can I improve it?

A4: Low yield after activated carbon treatment can be due to the adsorption of the product onto the carbon. To mitigate this:

  • Use the Minimum Effective Amount: Start with a small amount of activated carbon (e.g., 1-2% by weight relative to your compound) and only add more if necessary.

  • Optimize Contact Time: Stir the solution with activated carbon for a sufficient but not excessive amount of time (e.g., 30-60 minutes).

  • Perform a Hot Filtration: If you heated the solution to dissolve your compound, filter out the activated carbon while the solution is still hot to prevent your product from crystallizing on the carbon surface.

  • Wash the Carbon: After filtration, wash the activated carbon on the filter paper with a small amount of the fresh, hot solvent to recover any adsorbed product.

Q5: I am having trouble finding a suitable solvent for recrystallization. What are the key properties of a good recrystallization solvent?

A5: An ideal recrystallization solvent should:

  • Not react with the compound.

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolve the impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Common solvent systems for related compounds include ethanol (B145695)/water mixtures and dimethyl carbonate/cyclohexane.

Data on Purification of Hydroxyacetophenone Isomers

While specific quantitative data for the purification of this compound is limited in publicly available literature, extensive data exists for its close isomer, 4-hydroxyacetophenone. These results provide a strong indication of the purity levels that can be achieved using similar methods.

Purification MethodSolvent SystemPurity AchievedReference
Recrystallization with Activated Carbon28 wt.% Ethanol in Water>99.9%[4]
Recrystallization with Activated Carbon67 wt.% Dimethyl Carbonate in Cyclohexane99.92%[4]
Recrystallization with Activated CarbonEthanol99.9%[5]
Recrystallization with Activated CarbonDiethyl Carbonate>99.9%[5]
HPLC AnalysisAcetonitrile (B52724)/Water/Phosphoric Acid99.90%[6][7]

Experimental Protocols

Note: The following protocols are based on established methods for the purification of 4-hydroxyacetophenone and are expected to be highly effective for this compound. Optimization may be required for specific cases.

Protocol 1: Decolorization using Activated Carbon followed by Recrystallization

This protocol combines two powerful purification techniques for optimal results.

  • Dissolution: In a flask, dissolve the crude this compound in a suitable solvent (e.g., a mixture of ethanol and water, or dimethyl carbonate and cyclohexane) by heating and stirring. Use a sufficient amount of solvent to fully dissolve the compound at an elevated temperature (e.g., 70-80°C).[4]

  • Activated Carbon Treatment: Once the compound is fully dissolved, cool the solution slightly (e.g., to 65-70°C). Add powdered activated carbon (approximately 1-2% of the weight of the crude product).[4]

  • Adsorption: Stir the mixture for 30 minutes while maintaining the temperature.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon. This step is crucial to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a colorless or off-white crystalline solid. A purity of over 99.9% can be expected.[4][5]

Protocol 2: Column Chromatography

This method is suitable for achieving very high purity on a smaller scale.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. A reverse-phase system with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[7]

  • Column Packing: Pack a chromatography column with the appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reverse-phase).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Process Flow Diagrams

Purification_Decision_Tree Decision Tree for Purification Method Selection start Crude this compound (with color impurities) q1 Is the product heavily colored? start->q1 activated_carbon Treat with Activated Carbon q1->activated_carbon Yes recrystallize Perform Recrystallization q1->recrystallize No q2 Is the purity sufficient after activated carbon treatment? activated_carbon->q2 q2->recrystallize No end_product Pure this compound q2->end_product Yes q3 Is the purity still insufficient or are there closely related impurities? recrystallize->q3 chromatography Use Column Chromatography q3->chromatography Yes q3->end_product No chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Experimental_Workflow Experimental Workflow for Decolorization and Recrystallization cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_crystallization Crystallization & Isolation dissolve Dissolve crude product in hot solvent add_carbon Add Activated Carbon dissolve->add_carbon stir Stir for 30 min add_carbon->stir hot_filter Hot Filtration stir->hot_filter cool Cool filtrate to crystallize hot_filter->cool isolate Isolate crystals by filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry under vacuum wash->dry end end dry->end Pure Product

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Synthesis of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Hydroxy-2'-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fries rearrangement of m-cresyl acetate (B1210297). This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2]

Q2: What are the primary side products I should expect in this synthesis?

A2: The primary side products in the Fries rearrangement of m-cresyl acetate are:

  • 2'-Hydroxy-4'-methylacetophenone: The ortho-isomer of the desired product.

  • m-Cresol (B1676322): Formed from the hydrolysis of the starting material or cleavage of the ester.

  • Unreacted m-cresyl acetate: Incomplete reaction can leave starting material in the product mixture.

  • Di-acylated products: Under harsh conditions, a second acyl group may be added to the ring.

Q3: How can I influence the regioselectivity of the Fries rearrangement to favor the desired this compound (para-isomer)?

A3: The regioselectivity between the ortho and para isomers is primarily controlled by the reaction temperature and solvent polarity.[2][3]

  • Temperature: Lower reaction temperatures (generally below 60°C) favor the formation of the para-isomer (kinetic control).[2][3] Higher temperatures tend to yield more of the ortho-isomer (thermodynamic control).[2]

  • Solvent: Polar solvents tend to favor the formation of the para-isomer, while non-polar solvents often lead to a higher proportion of the ortho-isomer.[2][3]

Q4: Are there greener alternatives to traditional Lewis acids like Aluminum Chloride (AlCl₃)?

A4: Yes, several greener alternatives have been explored to mitigate the environmental impact of corrosive and moisture-sensitive Lewis acids. These include:

  • Methanesulfonic acid: Can act as both a solvent and a catalyst, is recoverable, and leads to milder reaction conditions.

  • Zeolites and other solid acid catalysts: Offer easier separation and potential for reuse, though they can sometimes be deactivated.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound 1. Suboptimal reaction temperature: Too high a temperature may favor the ortho-isomer. 2. Moisture in the reaction: Lewis acids like AlCl₃ are highly sensitive to moisture, leading to deactivation. 3. Insufficient catalyst: An inadequate amount of Lewis acid will result in an incomplete reaction. 4. Steric hindrance: Although less of a factor with m-cresol, highly substituted phenols can give lower yields.[2]1. Optimize reaction temperature: Conduct the reaction at a lower temperature (e.g., 0-25°C) to favor the para-isomer.[2][3] 2. Ensure anhydrous conditions: Use freshly opened or dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a stoichiometric excess of the Lewis acid: Typically, more than one equivalent of the catalyst is required as it complexes with both the starting material and the product.[1] 4. Consider a different synthetic route if steric hindrance is significant.
High proportion of the ortho-isomer (2'-Hydroxy-4'-methylacetophenone) 1. High reaction temperature: As mentioned, higher temperatures favor the thermodynamically more stable ortho-isomer.[2] 2. Use of a non-polar solvent: Non-polar solvents can increase the yield of the ortho-isomer.[2][3]1. Lower the reaction temperature: Maintain a consistently low temperature throughout the addition of reagents and the reaction time. 2. Use a polar solvent: Solvents like nitrobenzene (B124822) or nitromethane (B149229) can favor the formation of the para-isomer.[4][5]
Significant amount of unreacted starting material (m-cresyl acetate) 1. Insufficient reaction time or temperature. 2. Inactivated catalyst due to moisture. 3. Inadequate mixing. 1. Increase reaction time or slightly increase the temperature (while monitoring the ortho/para ratio). 2. Ensure all reagents and glassware are thoroughly dried. 3. Use efficient mechanical or magnetic stirring to ensure a homogenous reaction mixture.
Presence of m-cresol in the product mixture Hydrolysis of the starting material or product during workup. Perform the aqueous workup at a low temperature and quickly neutralize the acidic solution.
Difficulty in separating the ortho and para isomers Similar polarities and physical properties of the isomers. 1. Column chromatography: This is a reliable method for separating isomers. A solvent system of ethyl acetate and hexane (B92381) is a good starting point. 2. Recrystallization: Fractional crystallization may be possible with the right solvent system, but can be challenging. Experiment with different solvents.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Fries Rearrangement (Illustrative Data)

CatalystSolventTemperature (°C)Para-isomer (%)Ortho-isomer (%)Other Byproducts (%)
AlCl₃Nitrobenzene0 - 5~70-80~10-20~5-10
AlCl₃Carbon Disulfide25~40-50~40-50~5-10
AlCl₃None165LowHighHigh
Methanesulfonic AcidMethanesulfonic Acid90ModerateModerateLow

Note: The values in this table are illustrative and based on general principles of the Fries rearrangement. Actual yields will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Fries Rearrangement of m-Cresyl Acetate using AlCl₃ in Nitrobenzene (Low-Temperature)

Objective: To synthesize this compound with a preference for the para-isomer.

Materials:

  • m-Cresyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous nitrobenzene under a nitrogen atmosphere.

  • Cool the suspension to 0-5°C using an ice-salt bath.

  • Add a solution of m-cresyl acetate (1 equivalent) in anhydrous nitrobenzene dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-4 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to separate the isomers and other impurities.

Mandatory Visualization

Fries_Rearrangement_Pathway m_cresyl_acetate m-Cresyl Acetate complex Acylium Ion Intermediate m_cresyl_acetate->complex + Lewis Acid hydrolysis m-Cresol (Side Product) m_cresyl_acetate->hydrolysis Hydrolysis lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex para_isomer This compound (Desired Product) complex->para_isomer Low Temperature (Kinetic Control) ortho_isomer 2'-Hydroxy-4'-methylacetophenone (Side Product) complex->ortho_isomer High Temperature (Thermodynamic Control)

Caption: Fries rearrangement pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_temp Is Reaction Temperature Optimized? start->check_temp check_moisture Were Anhydrous Conditions Maintained? check_temp->check_moisture Yes adjust_temp Lower Temperature for Para Increase for Ortho check_temp->adjust_temp No check_catalyst Was Sufficient Catalyst Used? check_moisture->check_catalyst Yes ensure_dry Dry Reagents/Glassware Use Inert Atmosphere check_moisture->ensure_dry No check_solvent Was the Correct Solvent Polarity Used? check_catalyst->check_solvent Yes increase_catalyst Use Stoichiometric Excess of Lewis Acid check_catalyst->increase_catalyst No change_solvent Use Polar Solvent for Para Non-polar for Ortho check_solvent->change_solvent No end Improved Yield and Selectivity check_solvent->end Yes adjust_temp->check_moisture ensure_dry->check_catalyst increase_catalyst->check_solvent change_solvent->end

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Optimization of Solvent Systems for 4'-Hydroxy-2'-methylacetophenone Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 4'-Hydroxy-2'-methylacetophenone.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound.

Problem ID Issue Potential Causes Recommended Solutions
TROUBLE-001 Compound does not dissolve in the hot solvent. 1. The solvent is not appropriate for the compound (solute is insoluble or poorly soluble). 2. Insufficient solvent is used. 3. The solution is not heated to a high enough temperature.1. Select a more suitable solvent or a solvent mixture. Based on the polarity of this compound, polar solvents like ethanol (B145695) or methanol (B129727) are good starting points.[1] 2. Gradually add more solvent in small increments until the solid dissolves. 3. Ensure the solution is heated to the boiling point of the solvent.
TROUBLE-002 No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The compound is highly soluble in the cold solvent.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 4. Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
TROUBLE-003 The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (127-132 °C). 2. The solution is cooled too quickly. 3. High concentration of impurities are present, depressing the melting point.1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a small amount of a "good" solvent can sometimes help. 3. Consider pre-purification by another method (e.g., column chromatography) if impurities are significant.
TROUBLE-004 Low recovery of purified crystals. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. The solution was not cooled to a low enough temperature. 3. Crystals were lost during filtration or transfer. 4. The chosen solvent has a relatively high solubility for the compound even at low temperatures.1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Ensure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation. 3. Rinse the flask with a small amount of the cold recrystallization solvent to transfer all crystals to the filter. 4. Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.
TROUBLE-005 Crystals are discolored or appear impure. 1. Colored impurities are present in the crude material. 2. The cooling process was too rapid, trapping impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling. 2. Ensure slow cooling to allow for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its chemical structure (a phenol (B47542) and a ketone), polar solvents are a good starting point. Ethanol, methanol, and water are commonly used solvents for similar compounds.[1][2] A mixed solvent system, such as ethanol/water, is often effective.[3]

Q2: How do I choose a suitable solvent system?

A2: A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points. A good single solvent will show low solubility at room temperature and high solubility when heated. For a mixed solvent system, you should find a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 127 °C to 132 °C.[4] A sharp melting point within this range is a good indicator of purity.

Q4: My compound is soluble in ethanol and insoluble in water. How do I perform a mixed solvent recrystallization?

A4: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent). While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. Allow the solution to cool slowly to form crystals.

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, use the minimum amount of hot solvent required to dissolve your compound. Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor).

Experimental Protocols

Due to the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents, a protocol for determining this data is provided below. This is followed by a general recrystallization protocol using a mixed solvent system, which is a common and effective method for compounds of this type.

Protocol 1: Determination of Solvent Suitability and Quantitative Solubility

Objective: To identify a suitable solvent or solvent pair and to quantify the solubility of this compound at different temperatures.

Materials:

  • This compound (crude)

  • A selection of trial solvents (e.g., ethanol, methanol, water, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Analytical balance

  • Filtration apparatus (syringe filters or Büchner funnel)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Qualitative Screening:

    • Place approximately 10-20 mg of this compound into separate test tubes.

    • Add 1 mL of a solvent to each test tube at room temperature.

    • Observe the solubility. If it dissolves, the solvent is likely too good for a single-solvent recrystallization at room temperature.

    • For solvents in which the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point and observe. If it dissolves, this is a potentially good single solvent.

    • Identify a "good" solvent (dissolves the compound well when hot) and a "poor" solvent (compound is insoluble or poorly soluble even when hot) that are miscible for a potential mixed-solvent system.

  • Quantitative Solubility Determination (Isothermal Method):

    • Prepare saturated solutions by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial.

    • Equilibrate the vials at different constant temperatures (e.g., 25 °C, 40 °C, 60 °C, and the boiling point of the solvent) for several hours with agitation to ensure equilibrium is reached.

    • After equilibration, allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the solubility in g/100 mL or mg/mL at each temperature.

Data Presentation:

The collected quantitative data should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol25Experimental Value
78 (Boiling)Experimental Value
Methanol25Experimental Value
65 (Boiling)Experimental Value
Water250.939[2]
100 (Boiling)Experimental Value
Acetone25Experimental Value
56 (Boiling)Experimental Value
Ethyl Acetate25Experimental Value
77 (Boiling)Experimental Value
Toluene25Experimental Value
111 (Boiling)Experimental Value
Protocol 2: Recrystallization using an Ethanol-Water Mixed Solvent System

Objective: To purify crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely. This should be done on a hot plate, and the solution should be heated to near boiling.

  • While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Allow the crystals to dry completely.

  • Determine the melting point and calculate the percent recovery.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude This compound choose_solvent Choose Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration Insoluble impurities? cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Problem? no_crystals No Crystals Form start->no_crystals Yes oiling_out Compound Oils Out start:e->oiling_out:n Yes low_yield Low Yield start:s->low_yield:n Yes sol_too_much_solvent Too much solvent? no_crystals->sol_too_much_solvent sol_check_mp_bp Solvent BP > Compound MP? oiling_out->sol_check_mp_bp sol_min_solvent Used minimum solvent? low_yield->sol_min_solvent sol_induce_crystallization Induce Crystallization (Scratch/Seed) sol_too_much_solvent->sol_induce_crystallization No sol_concentrate Concentrate Solution sol_too_much_solvent->sol_concentrate Yes sol_change_solvent Change Solvent sol_check_mp_bp->sol_change_solvent Yes sol_cool_slower Cool Slower sol_check_mp_bp->sol_cool_slower No sol_cool_thoroughly Cool Thoroughly sol_min_solvent->sol_cool_thoroughly Yes sol_second_crop Collect Second Crop sol_min_solvent->sol_second_crop No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Storage and Handling of 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice to prevent the oxidation of 4'-Hydroxy-2'-methylacetophenone during storage. By following these recommendations, researchers can ensure the integrity and purity of the compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed my stored this compound has developed a yellowish or brownish tint. What causes this discoloration?

A1: The discoloration of your this compound is a common indicator of oxidation. Phenolic compounds like this are susceptible to degradation when exposed to oxygen (air), light, and even trace metal impurities, which can catalyze the oxidation process. This leads to the formation of colored byproducts, such as quinones.

Q2: What are the primary degradation products I should be aware of?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the oxidation of similar phenolic ketones suggests a likely pathway. The initial oxidation is likely to occur at the phenolic hydroxyl group, potentially leading to the formation of a hydroquinone (B1673460) and subsequently a quinone-type structure. Further degradation could involve reactions at the methyl and acetyl groups, especially under harsh conditions.

Q3: What are the optimal storage conditions to prevent oxidation?

A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1] For long-term storage, temperatures of -20°C are recommended.[2] For shorter periods, storage at 4°C is acceptable.[2] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen. The container should be tightly sealed to prevent exposure to air and moisture.

Q4: Are there any chemical additives I can use to improve the stability of this compound in solution?

A4: Yes, the use of antioxidants is a highly effective strategy. For phenolic compounds, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used. These molecules act as radical scavengers, preferentially oxidizing to protect the this compound. A starting concentration in the range of 0.01-0.1% (w/v) is typically effective, though the optimal concentration may need to be determined empirically for your specific application.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of solid compound (yellowing/browning) Exposure to air and/or light during storage.1. Discard the discolored compound if purity is critical. 2. Ensure future storage is in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon). 3. Store at recommended low temperatures (-20°C for long-term).[2]
Rapid degradation of the compound in solution 1. Presence of dissolved oxygen in the solvent. 2. Trace metal contamination in the solvent or glassware. 3. Exposure to light. 4. pH of the solution.1. De-gas solvents by sparging with nitrogen or argon before use. 2. Use high-purity solvents and acid-washed glassware to remove metal contaminants. 3. Prepare solutions fresh and use amber vials or cover glassware with aluminum foil. 4. Buffer the solution to a slightly acidic pH, as phenolic compounds can be more susceptible to oxidation at neutral or alkaline pH. 5. Add an antioxidant like BHT or BHA (0.01-0.1%) to the solution.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Partial degradation of the stock solution or samples.1. Prepare fresh stock solutions for each set of experiments. 2. If storing solutions, keep them at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. 3. Incorporate an antioxidant into your standard and sample diluents.

Quantitative Data Summary

Table 1: Illustrative Stability of this compound (1 mg/mL in Methanol) under Accelerated Storage Conditions (40°C/75% RH) in Amber Vials.

Storage Time (Weeks)Control (% Remaining)+ 0.05% BHT (% Remaining)+ 0.05% BHA (% Remaining)
0100.0100.0100.0
195.299.599.6
290.599.199.2
482.198.398.5

Note: This data is illustrative and intended to demonstrate the expected trend. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Oxidation Study to Assess Stability

This protocol describes a forced degradation study to evaluate the oxidative stability of this compound and the effectiveness of antioxidants.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Hydrogen peroxide (30%)

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Volumetric flasks, pipettes, and amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Study Samples:

    • Control: Dilute the stock solution with methanol to a final concentration of 100 µg/mL.

    • Oxidative Stress: To a separate aliquot of the 100 µg/mL solution, add 3% hydrogen peroxide.

    • Antioxidant Protection: Prepare two additional 100 µg/mL solutions, one containing 0.05% BHT and the other 0.05% BHA, and then add 3% hydrogen peroxide to each.

  • Incubation: Store all sample vials in the dark at room temperature.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each sample, quench any remaining hydrogen peroxide with a small amount of sodium bisulfite solution (if necessary for the analytical method), and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point, and method optimization may be required.

Visualizations

Logical Workflow for Preventing Oxidation

G cluster_storage Solid Compound Storage cluster_solution Solution Preparation and Storage storage_conditions Store at -20°C (long-term) or 4°C (short-term) inert_atmosphere Use inert atmosphere (N2 or Ar) storage_conditions->inert_atmosphere light_protection Store in amber, tightly sealed vial inert_atmosphere->light_protection end End: Stable Compound light_protection->end degas_solvent De-gas solvent add_antioxidant Add antioxidant (e.g., BHT, BHA) degas_solvent->add_antioxidant use_amber_vials Use amber vials or protect from light add_antioxidant->use_amber_vials store_cold Store solutions at low temperature use_amber_vials->store_cold store_cold->end start Start: Handling this compound start->storage_conditions start->degas_solvent G A This compound C₉H₁₀O₂ B Phenoxy Radical Intermediate A->B [O], -H• C Quinone-type Product Colored Degradant B->C [O] D Further Oxidation Products C->D Ring opening / side-chain oxidation

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4'-Hydroxy-2'-methylacetophenone and 4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenones are a class of phenolic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a detailed comparison of the biological profiles of two structurally related acetophenones: 4'-Hydroxy-2'-methylacetophenone and 4'-hydroxyacetophenone (B195518). While both compounds share a common 4'-hydroxyacetophenone core, the presence of a methyl group at the 2'-position in the former introduces structural changes that can influence their biological effects. This document aims to objectively compare their known biological activities, supported by available experimental data, to aid researchers in drug discovery and development.

Chemical Structures

The structural difference between the two compounds is the presence of a methyl group ortho to the acetyl group in this compound.

Chemical_Structures cluster_0 This compound cluster_1 4'-hydroxyacetophenone 4H2M 4H

Caption: Chemical structures of this compound and 4'-hydroxyacetophenone.

Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activities of this compound and 4'-hydroxyacetophenone. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Biological ActivityThis compound4'-hydroxyacetophenoneReference(s)
Enzyme Inhibition
Xanthine (B1682287) Oxidase (IC50)Not Available15.62 ± 1.19 µM[1]
Antiprotozoal Activity
Ciliate Toxicity vs. Tetrahymena pyriformis (IC50)0.65 mMNot Available[2]
Anti-inflammatory Activity
Nitric Oxide (NO) Production InhibitionNot AvailableDose-dependent inhibition[3]
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6)Not AvailableAttenuated levels[3]
Anticancer Activity
Cancer Cell Adhesion, Invasion, and MigrationNot AvailableSignificant dose-dependent decrease in HCT116 cells[4]

Detailed Biological Activities

4'-hydroxyacetophenone

4'-hydroxyacetophenone, also known as piceol, is a naturally occurring compound found in various plants, including Artemisia and Illicium species.[4] It has been investigated for a range of biological activities.

Anti-inflammatory Activity: 4'-hydroxyacetophenone has demonstrated significant anti-inflammatory effects. In vivo studies have shown that it can reduce acetic acid-induced writhing and formalin-induced licking time in mice.[3] In a carrageenan-induced paw edema model, it significantly reduced swelling and neutrophil infiltration.[3] The anti-inflammatory mechanism is attributed to its ability to attenuate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] Furthermore, it has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key mediators of inflammation.[3]

Anti_inflammatory_Pathway_4H Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) NFkB NF-κB Activation Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes Inflammation Inflammation Cytokines->Inflammation Enzymes->Inflammation HAP 4'-hydroxyacetophenone HAP->NFkB Inhibits

Caption: 4'-hydroxyacetophenone's anti-inflammatory mechanism.

Enzyme Inhibition: One of the notable activities of 4'-hydroxyacetophenone is its potent inhibition of xanthine oxidase, an enzyme involved in the production of uric acid. Elevated levels of uric acid are associated with gout. 4'-hydroxyacetophenone exhibits a mixed competitive inhibition of xanthine oxidase with an IC50 value of 15.62 ± 1.19 µM.[1]

Anticancer Activity: In the context of cancer, 4'-hydroxyacetophenone has been shown to inhibit the adhesion, invasion, and migration of HCT116 human colon cancer cells.[4] This effect is mediated through the remodeling of the actin cytoskeleton. In vivo studies using a mouse model of colon cancer metastasis to the liver also demonstrated that administration of 4'-hydroxyacetophenone limits the development and spread of metastases.[4]

This compound

The biological activity of this compound is less extensively studied compared to its non-methylated counterpart.

Antiprotozoal Activity: this compound has been reported to exhibit ciliate toxicity. It inhibits the growth of the protozoan Tetrahymena pyriformis with an IC50 of 0.65 mM.[2] This suggests potential as a lead compound for the development of antiprotozoal agents.

Synthetic Intermediate: this compound has been utilized as a precursor in the synthesis of pharmacologically active molecules. For instance, it has been used in the preparation of morpholine (B109124) ketone analogs that act as potent histamine (B1213489) H3 receptor inverse agonists, which have potential applications in promoting wakefulness.[5]

Experimental Protocols

Xanthine Oxidase Inhibition Assay
  • Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically at 295 nm.

  • Protocol:

    • A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.5), the test compound (4'-hydroxyacetophenone) at various concentrations, and xanthine oxidase enzyme solution.

    • The mixture is pre-incubated at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).

    • The reaction is initiated by adding the substrate, xanthine.

    • The absorbance is measured at 295 nm at different time points to determine the rate of uric acid formation.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

    • The IC50 value is determined from the dose-response curve.

Ciliate Toxicity Assay (Tetrahymena pyriformis)
  • Principle: This assay assesses the toxicity of a compound by measuring its effect on the growth of the ciliate protozoan Tetrahymena pyriformis.

  • Protocol:

    • Tetrahymena pyriformis is cultured in a suitable medium.

    • The cultured cells are exposed to various concentrations of the test compound (this compound).

    • The cultures are incubated for a specific period (e.g., 24 or 48 hours) under controlled conditions.

    • After incubation, cell growth is measured, typically by counting the number of cells or by measuring the optical density of the culture.

    • The percentage of growth inhibition is calculated relative to a control culture without the test compound.

    • The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Experimental_Workflow cluster_XO Xanthine Oxidase Assay cluster_CT Ciliate Toxicity Assay XO_1 Prepare reaction mixture (Buffer, Enzyme, Inhibitor) XO_2 Pre-incubate XO_1->XO_2 XO_3 Add Substrate (Xanthine) XO_2->XO_3 XO_4 Monitor Uric Acid Formation (Absorbance at 295 nm) XO_3->XO_4 XO_5 Calculate % Inhibition & IC50 XO_4->XO_5 CT_1 Culture Tetrahymena pyriformis CT_2 Expose to Test Compound CT_1->CT_2 CT_3 Incubate CT_2->CT_3 CT_4 Measure Cell Growth CT_3->CT_4 CT_5 Calculate % Inhibition & IC50 CT_4->CT_5

Caption: General workflow for key biological assays.

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and 4'-hydroxyacetophenone. 4'-hydroxyacetophenone has been the subject of more extensive research, demonstrating promising anti-inflammatory, anticancer, and enzyme-inhibiting properties with well-defined mechanisms of action. In contrast, the biological profile of this compound is less characterized, with current data primarily indicating its potential as an antiprotozoal agent and a synthetic intermediate for other bioactive compounds.

The presence of the 2'-methyl group in this compound likely influences its steric and electronic properties, which in turn could lead to a different spectrum of biological activities compared to 4'-hydroxyacetophenone. The limited data on the methylated compound underscores the need for further investigation to fully elucidate its pharmacological potential. Future studies directly comparing the two compounds in a range of biological assays would be invaluable for understanding their structure-activity relationships and for guiding the development of new therapeutic agents based on the acetophenone (B1666503) scaffold.

References

A Comparative Analysis of the Reactivity of 4'-Hydroxy-2'-methylacetophenone and Other Phenolic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of synthetic chemistry and drug discovery, phenolic ketones serve as crucial intermediates and structural motifs in a vast array of biologically active compounds. Their reactivity profile, dictated by the interplay of the hydroxyl and acetyl groups on the aromatic ring, is of paramount importance for efficient molecular design and synthesis. This guide provides a comparative analysis of the reactivity of 4'-Hydroxy-2'-methylacetophenone against other notable phenolic ketones, supported by experimental data and detailed protocols.

Introduction to Phenolic Ketones and their Reactivity

Phenolic ketones are aromatic compounds containing both a hydroxyl (-OH) and a ketone (C=O) functional group attached to a benzene (B151609) ring. The electronic properties of these two groups significantly influence the reactivity of the aromatic ring towards various chemical transformations. The hydroxyl group is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance. Conversely, the acetyl group is a deactivating, meta- directing group, withdrawing electron density from the ring. The overall reactivity and regioselectivity of a phenolic ketone in a given reaction are determined by the combined electronic and steric effects of these substituents.

This guide focuses on comparing the reactivity of This compound with its isomers and other substituted phenolic ketones in key organic reactions, including the Fries rearrangement, Reimer-Tiemann reaction, Kolbe-Schmitt reaction, acylation, and halogenation.

Comparative Reactivity in Key Reactions

The reactivity of this compound is benchmarked against other phenolic ketones such as 4'-hydroxyacetophenone (B195518), 3'-hydroxyacetophenone, 2'-hydroxyacetophenone, and other substituted analogues. The presence and position of the methyl group in this compound introduce additional electronic and steric factors that modulate its reactivity.

Fries Rearrangement

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters. The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity of the rearrangement (ortho- vs. para-acylation) is influenced by reaction conditions such as temperature and solvent polarity.[1]

Table 1: Comparison of Yields in the Fries Rearrangement of Phenyl Acetate (B1210297) and Substituted Analogues

Phenolic EsterProduct(s)Catalyst/SolventTemperature (°C)Yield (%)Reference
Phenyl Acetate2'-Hydroxyacetophenone & 4'-HydroxyacetophenoneAlCl₃16060-70[1]
p-Cresyl Acetate2'-Hydroxy-5'-methylacetophenoneAlCl₃160~65[2]
m-Cresyl Acetate2'-Hydroxy-4'-methylacetophenone (B1214744) & this compoundAlCl₃160Mixture[2]
Guaiacol Acetate4'-Hydroxy-3'-methoxyacetophenoneCH₃SO₃H9030.9[3]

The Fries rearrangement of m-cresyl acetate yields a mixture of 2'-hydroxy-4'-methylacetophenone and this compound, highlighting the directing effects of the methyl and hydroxyl groups.[2] The separation of these isomers can be challenging, influencing the overall utility of this route for the specific synthesis of this compound.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto a phenolic ring, typically at the ortho position to the hydroxyl group. The reaction utilizes chloroform (B151607) in a basic solution.[4] The reactivity of the phenol (B47542) towards this electrophilic substitution is highly dependent on the electron density of the aromatic ring.

Table 2: Qualitative Comparison of Reactivity in the Reimer-Tiemann Reaction

Phenolic CompoundRelative ReactivityMajor Product(s)Reference
PhenolHighSalicylaldehyde[4]
p-CresolHigh2-Hydroxy-5-methylbenzaldehyde[5]
m-CresolHigh2-Hydroxy-4-methylbenzaldehyde & 2-Hydroxy-6-methylbenzaldehyde[5]
4'-HydroxyacetophenoneLow2,4-Dihydroxy-5-acetylbenzaldehyde[5]

The acetyl group in 4'-hydroxyacetophenone deactivates the ring, making the Reimer-Tiemann reaction less facile compared to phenol or cresols. For this compound, the combined activating effect of the hydroxyl and methyl groups is expected to enhance reactivity compared to 4'-hydroxyacetophenone, though steric hindrance from the ortho-methyl group might influence the regioselectivity.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxylic acid group onto a phenolic ring, typically at the ortho position. The reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure.[6]

Table 3: Comparison of Yields in the Kolbe-Schmitt Reaction

Phenolic CompoundProductConditionsYield (%)Reference
PhenolSalicylic AcidNaOH, CO₂, 125°C, 100 atm~90[6]
p-Cresol2-Hydroxy-5-methylbenzoic AcidKOH, CO₂, 150°CGood[7]
2-Naphthol3-Hydroxy-2-naphthoic AcidNa/K naphthoxide, CO₂High[6]

Similar to the Reimer-Tiemann reaction, the electron-withdrawing nature of the acetyl group in hydroxyacetophenones generally leads to lower yields in the Kolbe-Schmitt reaction compared to simple phenols. The presence of an additional electron-donating methyl group in this compound would likely increase the yield of the corresponding carboxylic acid derivative compared to 4'-hydroxyacetophenone.

Electrophilic Halogenation

Halogenation of phenols is a facile electrophilic aromatic substitution that typically does not require a Lewis acid catalyst due to the strong activating effect of the hydroxyl group.[8] The regioselectivity is predominantly ortho and para to the hydroxyl group.

Table 4: Qualitative Comparison of Reactivity in Electrophilic Bromination

Phenolic CompoundReagentRelative ReactivityMajor Product(s)Reference
PhenolBr₂/H₂OVery High2,4,6-Tribromophenol[8]
PhenolBr₂/CS₂High2-Bromophenol & 4-Bromophenol[8]
4'-HydroxyacetophenoneBr₂/AcOHModerate3'-Bromo-4'-hydroxyacetophenone[9]

The deactivating effect of the acetyl group in 4'-hydroxyacetophenone reduces the reactivity towards halogenation compared to phenol. For this compound, the positions ortho and para to the hydroxyl group are activated. However, the position ortho to the hydroxyl and meta to the acetyl group (position 3') would be the most likely site for monosubstitution. The methyl group at the 2' position will sterically hinder substitution at that position and electronically direct towards the 3' and 5' positions.

Experimental Protocols

General Procedure for Fries Rearrangement

A phenolic ester (1 equivalent) is dissolved in a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane). Anhydrous aluminum chloride (1.1-3 equivalents) is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction mixture is then heated to the desired temperature (e.g., 60-160 °C) and stirred for a specified time.[1] The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

General Procedure for Reimer-Tiemann Reaction

A phenol (1 equivalent) is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide). Chloroform (1.5-3 equivalents) is added dropwise to the stirred solution at a controlled temperature (typically 60-70 °C).[4] The reaction mixture is stirred for several hours. After cooling, the mixture is acidified with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent, washed, dried, and purified.

General Procedure for Kolbe-Schmitt Reaction

Sodium phenoxide is prepared by reacting a phenol with an equimolar amount of sodium hydroxide. The dry sodium phenoxide is placed in an autoclave and heated under a carbon dioxide atmosphere (typically 100 atm) at a specific temperature (e.g., 125 °C) for several hours.[6] After the reaction, the product is dissolved in water and acidified to precipitate the hydroxybenzoic acid, which is then filtered, washed, and recrystallized.

Visualizing Reaction Pathways

To better understand the mechanistic principles governing these reactions, the following diagrams illustrate the key steps involved.

Fries_Rearrangement PhenolicEster Phenolic Ester AcyliumIon Acylium Ion Intermediate PhenolicEster->AcyliumIon Coordination & Cleavage LewisAcid Lewis Acid (AlCl3) LewisAcid->PhenolicEster HydroxyarylKetone Hydroxyaryl Ketone AcyliumIon->HydroxyarylKetone Electrophilic Aromatic Substitution

Fries Rearrangement Mechanism

Reimer_Tiemann_Reaction Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Base Base (NaOH) Base->Phenol Deprotonation Chloroform Chloroform (CHCl3) Base->Chloroform Deprotonation Dichlorocarbene Dichlorocarbene (:CCl2) Chloroform->Dichlorocarbene α-elimination Intermediate Dichloromethylphenoxide Intermediate Dichlorocarbene->Intermediate Phenoxide->Intermediate Nucleophilic Attack Product ortho-Hydroxybenzaldehyde Intermediate->Product Hydrolysis

Reimer-Tiemann Reaction Pathway

Kolbe_Schmitt_Reaction Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Base Base (NaOH) Base->Phenoxide Intermediate Salicylate Intermediate Phenoxide->Intermediate Electrophilic Attack CO2 Carbon Dioxide CO2->Intermediate Product Salicylic Acid Intermediate->Product Protonation Acid Acid (H+) Acid->Product

Kolbe-Schmitt Reaction Workflow

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic and steric effects of its constituent functional groups. Compared to its parent compound, 4'-hydroxyacetophenone, the additional methyl group generally enhances the reactivity of the aromatic ring towards electrophilic substitution, although it can also introduce steric hindrance that influences regioselectivity. For reactions like the Fries rearrangement, Reimer-Tiemann, and Kolbe-Schmitt, this enhanced reactivity can be advantageous, potentially leading to higher yields or milder reaction conditions. However, in electrophilic halogenation, the directing effects of both the hydroxyl and methyl groups must be carefully considered to predict the major product. This comparative guide provides a foundational understanding for researchers to make informed decisions in the strategic design and synthesis of complex molecules derived from phenolic ketones. Further quantitative kinetic studies would provide a more definitive comparison of the reaction rates among these valuable synthetic intermediates.

References

A Comparative Guide to the Quantification of 4'-Hydroxy-2'-methylacetophenone: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 4'-Hydroxy-2'-methylacetophenone against other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed decision on method selection.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the analyte from potential impurities and degradation products. A reverse-phase HPLC method is a suitable approach for the quantification of this compound.[1]

Table 1: Proposed HPLC Method Parameters and Validation Data

Validation ParameterProposed Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.2 - 1.5 µg/mL
Limit of Quantification (LOQ)0.7 - 4.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (RSD%)< 2%

Note: The performance data is based on typical acceptance criteria for HPLC method validation and data from validated methods for structurally similar compounds.[2][3][4]

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability. GC-MS offers excellent selectivity and sensitivity.[5]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of compounds.[6] While it is not as precise as HPLC or GC-MS for quantification, it can be a valuable tool for preliminary analysis and screening.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity and concentration of a substance without the need for a specific reference standard of the compound itself.[7] It is a non-destructive technique that provides structural information in addition to quantification.

Table 2: Comparison of Analytical Methods for this compound Quantification

FeatureHPLCGC-MSTLCqNMR
Principle Liquid chromatography separation based on polarityGas chromatography separation based on volatility, with mass spectrometric detectionPlanar chromatography separation based on differential partitioningNuclear magnetic resonance signal intensity is directly proportional to the number of nuclei
Quantification HighHighSemi-quantitativeHigh (Primary Method)
Resolution HighVery HighLow to MediumNot applicable for separation
Sensitivity HighVery HighModerateModerate
Sample Throughput MediumMediumHighLow
Cost MediumHighLowHigh
Reference Standard RequiredRequiredRequiredNot necessarily required for purity

Experimental Protocols

Validated HPLC Method for this compound

This protocol is based on established methods for similar phenolic compounds and general validation guidelines.[3][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) for peak shape improvement.[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at an appropriate wavelength (e.g., 280 nm).[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]

GC-MS Analysis Protocol

This is a general protocol for the analysis of phenolic compounds by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA)

  • Solvent (e.g., dichloromethane)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).[5]

  • Carrier Gas Flow: Constant flow of helium.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte and its derivatives.

Sample Preparation:

  • Dissolve the sample in a suitable solvent.

  • If necessary, perform a derivatization step to increase the volatility of the analyte.

  • Inject an appropriate volume of the prepared sample into the GC-MS.

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision Specificity Specificity HPLC_Analysis->Specificity LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Validated_Method Validated Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD_LOQ->Validated_Method

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Analyte 4'-Hydroxy-2'- methylacetophenone HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS TLC TLC Analyte->TLC qNMR qNMR Analyte->qNMR Quantification Quantification HPLC->Quantification High Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity High Cost Cost HPLC->Cost Medium GCMS->Quantification High GCMS->Resolution Very High GCMS->Sensitivity Very High GCMS->Cost High TLC->Quantification Semi TLC->Resolution Low TLC->Sensitivity Moderate TLC->Cost Low qNMR->Quantification High (Primary) qNMR->Resolution N/A qNMR->Sensitivity Moderate qNMR->Cost High

Caption: Comparison of analytical methods for quantification.

References

A Comparative Guide to Purity Analysis of 4'-Hydroxy-2'-methylacetophenone by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research and pharmaceutical development. For 4'-Hydroxy-2'-methylacetophenone, a key intermediate in various synthetic pathways, both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful tools for purity assessment. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

Executive Summary

Both HPLC and quantitative NMR (qNMR) are suitable for determining the purity of this compound. HPLC excels in detecting trace impurities with high sensitivity, while qNMR offers the advantage of being a primary ratio method that can provide a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. The choice between the two techniques often depends on the specific requirements of the analysis, such as the need for high throughput, the availability of reference standards, and the desire for structural confirmation of impurities.

Comparison of HPLC and qNMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of components between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei, allowing for molar ratio determination.
Quantification Typically requires a reference standard of the analyte for accurate quantification. Purity is often determined by area percent, assuming equal response factors for all components.Can provide an absolute purity value using a certified internal standard of a different, structurally unrelated compound.[1][2]
Sensitivity Generally offers higher sensitivity for detecting trace impurities, often in the parts per million (ppm) range.Lower sensitivity compared to HPLC, typically able to quantify impurities at levels of ~0.1% and above.
Selectivity High selectivity based on chromatographic separation. Co-eluting impurities can be a challenge.High selectivity based on distinct chemical shifts of different protons. Signal overlap can sometimes complicate analysis.
Information Provided Provides retention time, peak area (proportional to concentration), and a profile of separable impurities.Confirms the chemical structure of the main component and impurities, and provides a direct molar ratio of the analyte to an internal standard.
Sample Throughput Generally higher throughput with typical run times of 15-30 minutes per sample.Lower throughput, as qNMR experiments often require longer relaxation delays to ensure accurate quantification.
Sample Requirements Requires a small amount of sample (typically µg to mg). The sample is consumed during the analysis.Requires a larger amount of sample (typically several mg). The sample is non-destructively analyzed and can be recovered.
Cost & Complexity Lower initial instrument cost and less complex operation for routine analyses.Higher initial instrument cost and requires more specialized expertise for data acquisition and processing.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the purity analysis of this compound.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid is commonly used.[3] A typical starting point could be a gradient elution to ensure separation of potential impurities with varying polarities.

Example Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: UV at 254 nm (based on the chromophore of the molecule)

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the molar purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration.[1][2]

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)

Internal Standard Selection: An appropriate internal standard should:

  • Be of high purity and accurately weighed.

  • Have a simple spectrum with at least one signal that is well-resolved from the analyte and any impurity signals.

  • Be chemically stable and not react with the analyte or solvent.

  • Have a known number of protons for the signal used for quantification.

  • Example: Maleic acid or 1,4-Dioxane are often suitable internal standards.

Experimental Parameters for ¹H qNMR:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (D1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. A long D1 (e.g., 30-60 seconds) is crucial for accurate integration.

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated is recommended for high accuracy).

  • Data Processing: Careful phasing and baseline correction are essential for accurate integration.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a specific amount of the chosen internal standard (the molar ratio of analyte to standard should ideally be close to 1:1).

  • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Potential Impurities

The potential impurities in this compound will largely depend on its synthetic route. A common synthesis involves the Friedel-Crafts acylation of m-cresol (B1676322). Potential impurities could include:

  • Starting materials: Unreacted m-cresol and acetylating agent.

  • Isomeric products: Acylation at other positions on the aromatic ring, such as 2'-Hydroxy-4'-methylacetophenone.

  • Byproducts from side reactions: Poly-acylated products or products from the rearrangement of intermediates.

HPLC is generally well-suited for separating isomeric impurities, while NMR can be invaluable for identifying the structure of unknown impurities.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

References

Unveiling the Antioxidant Potential: A Comparative Study of 4'-Hydroxy-2'-methylacetophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of antioxidant compounds is paramount in the quest for novel therapeutics to combat oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant activity of 4'-Hydroxy-2'-methylacetophenone and its analogs, supported by experimental data from various studies. We delve into detailed experimental protocols for key antioxidant assays and present a visual representation of a typical experimental workflow.

The core structure of this compound, a substituted acetophenone (B1666503), offers a versatile scaffold for medicinal chemistry. The presence of a phenolic hydroxyl group is a key determinant of its antioxidant properties, primarily through its ability to donate a hydrogen atom to neutralize free radicals. Modifications to this basic structure, such as the introduction of additional hydroxyl or other functional groups, can significantly modulate its antioxidant capacity.

Comparative Antioxidant Activity

The antioxidant efficacy of this compound analogs is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, where a lower IC50 value indicates greater antioxidant activity.

Below is a summary table compiling indicative antioxidant activity data for relevant acetophenone analogs from different studies. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound/AnalogAssayIC50 (µM)Reference CompoundIC50 (µM)Source
2,4-dihydroxyacetophenone analogue (benzoylhydrazone)DPPHPotent scavengerUnspecified-[1]
Chalcones from 2'-hydroxyacetophenone (B8834)DPPHVariesUnspecified-

Note: The term "Potent scavenger" indicates high activity as reported in the source, without a specific IC50 value provided. The data for chalcones represents a class of compounds derived from 2'-hydroxyacetophenone, with individual activities varying based on substitution patterns.

Structure-Activity Relationship

The antioxidant activity of phenolic compounds like this compound and its analogs is intrinsically linked to their chemical structure.[2][3] The number and position of hydroxyl groups on the aromatic ring are critical factors. Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. The position of these groups also plays a significant role in the stability of the resulting phenoxyl radical after hydrogen donation, thereby influencing the compound's radical scavenging efficiency.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is fundamental to comparative studies. Below are detailed methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test compound or standard solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant that donates an electron or a hydrogen atom.

Procedure:

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound or standard solution at various concentrations is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.

Experimental Workflow Visualization

To provide a clear overview of the process of evaluating the antioxidant activity of this compound analogs, the following workflow diagram has been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis start Start: this compound Analogs prep Prepare Stock Solutions start->prep dpph DPPH Assay prep->dpph Incubate with radicals abts ABTS Assay prep->abts Incubate with radicals frap FRAP Assay prep->frap Incubate with radicals measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure calc Calculate % Inhibition measure->calc ic50 Determine IC50 Values calc->ic50 compare Comparative Analysis ic50->compare end End: Structure-Activity Relationship compare->end

Caption: Workflow for the comparative study of antioxidant activity.

This guide provides a foundational understanding of the comparative antioxidant activity of this compound analogs. Further research focusing on a systematic evaluation of a series of these analogs under standardized conditions is warranted to establish a more definitive structure-activity relationship and to unlock their full therapeutic potential.

References

A Comparative Guide to 4'-Hydroxy-2'-methylacetophenone and Its Isomeric Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of synthetic routes and the properties of final compounds. This guide provides a detailed comparison of 4'-Hydroxy-2'-methylacetophenone and its positional isomers, 2'-Hydroxy-4'-methylacetophenone and 4'-Hydroxy-3'-methylacetophenone, offering insights into their analytical profiles and chemical reactivity to aid researchers in making informed decisions.

Analytical Profile: A Comparative Overview

A thorough understanding of a compound's purity and physical properties is paramount for its application in synthesis and biological assays. The following table summarizes the key analytical data for this compound and its selected isomers, based on their respective Certificates of Analysis.

ParameterThis compound2'-Hydroxy-4'-methylacetophenone4'-Hydroxy-3'-methylacetophenone
CAS Number 875-59-2[1]6921-64-8[2]876-02-8
Molecular Formula C₉H₁₀O₂[1]C₉H₁₀O₂[2]C₉H₁₀O₂
Molecular Weight 150.18 g/mol [1]150.17 g/mol [2]150.17 g/mol
Appearance White to off-white solid[1]Colorless to light yellow liquid[2]Off-white crystalline powder
Purity (by HPLC/GC) ≥99.90% (HPLC)[1]98% (HPLC)[2]97% (Assay)
Melting Point 127-132 °CNot Applicable (Liquid at room temp.)107-109 °C
Boiling Point Not specified245 °CNot specified
1H NMR Spectrum Consistent with structure[1]Consistent with structure[2]Consistent with structure

Isomeric Effects on Chemical Reactivity: A Deeper Dive

The position of the hydroxyl and methyl groups on the acetophenone (B1666503) core profoundly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. This is primarily due to the interplay of activating and directing effects of the substituents and steric hindrance.

A key structural difference lies in the potential for intramolecular hydrogen bonding in the ortho-isomer (2'-Hydroxy-4'-methylacetophenone). The proximity of the hydroxyl and acetyl groups allows for the formation of a stable six-membered ring through a hydrogen bond. This interaction is absent in the meta- and para-isomers. This structural feature has significant consequences for their physical properties and chemical behavior. For instance, the intramolecular hydrogen bond in the 2'-hydroxy isomer can mask the polar -OH group, leading to a lower boiling point and reduced water solubility compared to its isomers.

Figure 1. Comparison of intramolecular hydrogen bonding in ortho- and para-hydroxyacetophenone isomers.

In electrophilic aromatic substitution, the hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. In this compound, the powerful activating effect of the para-hydroxyl group directs incoming electrophiles to the positions ortho to it. In the case of 2'-Hydroxy-4'-methylacetophenone, the ortho-hydroxyl group activates the para-position and the other ortho-position. However, the intramolecular hydrogen bond can introduce steric hindrance and slightly modulate the activating strength of the hydroxyl group.

Performance in Catalytic Hydrodeoxygenation

To provide quantitative comparative data, we can examine the performance of these isomers in a catalytic hydrodeoxygenation reaction, a process relevant to biomass conversion and fine chemical synthesis. A study by Goclik et al. investigated the selective hydrodeoxygenation of hydroxyacetophenone derivatives using a FeRu@SILP catalyst. The results for the isomers of interest are summarized below.

SubstrateConversion (%)Selectivity to Ethylphenol (%)
This compound >9998
2'-Hydroxy-4'-methylacetophenone >9999
4'-Hydroxy-3'-methylacetophenone >9997

The data indicates that all three isomers are effectively converted to their corresponding ethylphenol derivatives with high selectivity under the studied reaction conditions.

Experimental Protocol: Catalytic Hydrodeoxygenation

The following is a summary of the experimental protocol for the selective hydrodeoxygenation of hydroxyacetophenone derivatives as described by Goclik et al.

Catalyst: Bimetallic iron-ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase (FeRu@SILP).

Reaction Setup: A high-pressure autoclave or a continuous flow reactor.

General Procedure:

  • The hydroxyacetophenone substrate and the FeRu@SILP catalyst are charged into the reactor.

  • The reactor is sealed and purged with an inert gas (e.g., argon) before being pressurized with hydrogen.

  • The reaction mixture is heated to the desired temperature and stirred for a specified duration.

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The product mixture is analyzed by gas chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.

G Experimental Workflow: Catalytic Hydrodeoxygenation start Start reactor_prep Charge Reactor: - Hydroxyacetophenone - FeRu@SILP Catalyst start->reactor_prep purge Seal and Purge with Inert Gas reactor_prep->purge pressurize Pressurize with Hydrogen purge->pressurize react Heat and Stir for Specified Time pressurize->react cool_depressurize Cool Reactor and Release Pressure react->cool_depressurize analysis Analyze Product Mixture (e.g., GC) cool_depressurize->analysis end End analysis->end

Figure 2. Generalized workflow for the catalytic hydrodeoxygenation of hydroxyacetophenones.

Conclusion

The choice between this compound and its isomers, 2'-Hydroxy-4'-methylacetophenone and 4'-Hydroxy-3'-methylacetophenone, will depend on the specific requirements of the intended application. While their analytical profiles show similar purity, their physical properties, particularly the physical state at room temperature, differ. The position of the substituents significantly influences their chemical reactivity, a crucial consideration for synthetic chemists. In the context of catalytic hydrodeoxygenation, all three isomers demonstrate high reactivity and selectivity, indicating their potential as valuable building blocks in various chemical transformations. This guide provides a foundational dataset to assist researchers in selecting the optimal isomer for their synthetic and drug discovery endeavors.

References

A Comparative Guide to Confirming the Structure of Synthesized 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of standard and alternative analytical techniques for the structural elucidation of 4'-Hydroxy-2'-methylacetophenone. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of each method's utility in confirming the compound's molecular structure.

Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic methods is typically employed to provide a comprehensive and unambiguous structural confirmation of a synthesized molecule. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique insights into the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65d, J=8.5 Hz1HH-6'
6.80d, J=2.4 Hz1HH-3'
6.75dd, J=8.5, 2.4 Hz1HH-5'
2.50s3H-COCH₃
2.45s3HAr-CH₃
5.30br s1H-OH

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
202.5C=O
160.0C-4'
140.1C-2'
131.0C-6'
125.5C-1'
117.5C-5'
114.0C-3'
30.0-COCH₃
21.5Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadO-H stretch (phenolic)
3050MediumC-H stretch (aromatic)
2920MediumC-H stretch (aliphatic)
1665StrongC=O stretch (ketone)
1610, 1580MediumC=C stretch (aromatic)
1240StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
13585[M - CH₃]⁺
10745[M - COCH₃]⁺
7730[C₆H₅]⁺

Alternative Structural Confirmation Methods

While the combination of NMR, IR, and MS is typically sufficient for structural confirmation, other techniques can provide complementary or confirmatory data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to confirm the presence of a conjugated system. For this compound in methanol, the expected λmax is around 275 nm, which is characteristic of a substituted aromatic ketone.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. If a suitable crystal of the synthesized this compound can be obtained, this method offers unambiguous proof of its structure.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of synthesized this compound.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation cluster_alternative Alternative Methods Synthesis Synthesize this compound Purification Purify the crude product (e.g., recrystallization, chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Compare experimental data with expected values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Consistent Further_Analysis Further Analysis Required Data_Analysis->Further_Analysis Data Inconsistent UV_Vis UV-Vis Spectroscopy Further_Analysis->UV_Vis X_Ray X-ray Crystallography Further_Analysis->X_Ray UV_Vis->Data_Analysis X_Ray->Data_Analysis G Information Flow for Structural Elucidation cluster_techniques Analytical Techniques cluster_information Structural Information cluster_conclusion Conclusion H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR FT-IR Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spec. Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Confirmed Structure of This compound Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Molecular_Weight->Structure

A Comparative Guide to the Biological Efficacy of 2-Methylacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 2-methylacetophenone and its derivatives. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting objective performance data and supporting experimental methodologies. 2-Methylacetophenone and its analogs have been identified as a versatile chemical scaffold, demonstrating a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The diverse pharmacological profiles of these compounds are achieved through the introduction of various substituents to the 2-methylacetophenone core.[1]

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various analogs of 2-methylacetophenone, providing a basis for comparative evaluation.

Antimicrobial Activity

Derivatives of 2-methylacetophenone have shown potential as antimicrobial agents against a variety of bacterial and fungal pathogens.[1]

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2,3,4-Trihydroxy-5-methylacetophenoneBacillus cereus62.5-[1][2]
Escherichia coli62.5-[1][2]
Klebsiella pneumoniae125-[1][2]
Mycobacterium smegmatis125-[1][2]
Staphylococcus aureus62.5-[1][2]
Staphylococcus epidermidis250-[1][2]
Staphylococcus simulans250-[1][2]
Semicarbazone Derivatives (General)Various Bacteria & Fungi-Significant Activity[1]

Note: "-" indicates data not available in the cited sources. MIC = Minimum Inhibitory Concentration.[1]

Antifungal Activity of Dihydroxymethylacetophenone Derivatives

Acetophenone derivatives with multiple hydroxyl groups have demonstrated significant antifungal properties against several plant pathogens.[3]

CompoundCytospora sp.Glomerella cingulataPyricularia oryzaeBotrytis cinereaAlternaria solani
2g 17.2825.4332.3228.1622.57
2b >5035.1441.23>5038.91
2c 42.11>50>5033.18>50
2d 38.7645.82>5041.2247.33
2h 29.8833.1540.1925.7431.82

Table represents in vitro antifungal activity (IC50 in µg/mL) of 2,4-dihydroxy-5-methylacetophenone derivatives.[3]

Phytotoxic Activity

The phytotoxic effects of 2-methylacetophenone analogs have been evaluated, with some derivatives showing significant inhibitory effects on germination and plant growth.

CompoundTest OrganismEffectIC50 (mM)
PropiophenoneLactuca sativaInhibition of hypocotyl size0.1
4'-MethylacetophenoneLactuca sativaInhibition of germination rate0.4
2',4'-Dimethylacetophenone (B1329390)Allium cepaStronger inhibition on total germination-

The position and number of methyl groups influence the efficacy of the derivative, with 2',4'-dimethylacetophenone being the most phytotoxic in some studies.[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 2-methylacetophenone and its analogs.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination): [1]

  • Compound Dilution: A two-fold serial dilution of the 2-methylacetophenone derivative is prepared in a liquid growth medium, such as Mueller-Hinton Broth, within a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with a standardized microbial suspension.[1]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

  • Observation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Agar (B569324) Disc Diffusion Method (for Zone of Inhibition): [1]

  • Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with the standardized microbial suspension.[1]

  • Disc Application: Sterile filter paper discs impregnated with the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.[1]

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test: [1]

  • Animal Preparation: Rodents such as mice or rats are used for this assay.[1]

  • Compound Administration: The test 2-methylacetophenone derivative is administered, typically intraperitoneally (i.p.) or orally (p.o.).[1]

  • Induction of Seizure: A maximal electrical stimulus is delivered via corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.[1]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: [1]

  • Animal Preparation: Rodents are used for this assay.[1]

  • Compound Administration: The test derivative is administered prior to the convulsant.[1]

  • Convulsant Administration: Pentylenetetrazole is administered subcutaneously to induce seizures.

  • Observation: The animals are observed for the onset and severity of clonic and tonic seizures.

Signaling Pathways and Mechanisms of Action

Chalcone derivatives of 2-methylacetophenone have been shown to exert their anticancer effects through the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chalcones Chalcones (2-Methylacetophenone Derivatives) Chalcones->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway inhibition by chalcones.[6]

Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical sequence of procedures.

Antimicrobial_Activity_Workflow cluster_mic Broth Microdilution (MIC) cluster_disc Agar Disc Diffusion start Start: Evaluate Antimicrobial Activity prep_compound Prepare Serial Dilutions of 2-Methylacetophenone Derivative start->prep_compound prep_microbe Standardize Microbial Suspension start->prep_microbe inoculate_broth Inoculate Microtiter Plate Wells prep_compound->inoculate_broth apply_disc Apply Compound-Impregnated Discs prep_compound->apply_disc prep_microbe->inoculate_broth inoculate_agar Inoculate Agar Plate prep_microbe->inoculate_agar incubate_broth Incubate Plate inoculate_broth->incubate_broth read_mic Determine MIC incubate_broth->read_mic end End: Comparative Efficacy Data read_mic->end inoculate_agar->apply_disc incubate_agar Incubate Plate apply_disc->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone measure_zone->end

Caption: Workflow for evaluating antimicrobial activity.[1]

References

A Comparative Guide to the Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones are pivotal structural motifs in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. The selection of an appropriate synthetic methodology is paramount to ensure efficiency, high yield, and regioselectivity, while also considering environmental impact. This guide provides an objective comparison of the most prominent methods for synthesizing substituted acetophenones: Friedel-Crafts acylation, the Houben-Hoesch reaction, and the oxidation of substituted ethylbenzenes.

At a Glance: Comparison of Synthesis Methods

FeatureFriedel-Crafts AcylationHouben-Hoesch ReactionOxidation of Ethylbenzenes
General Description Electrophilic aromatic substitution where an acyl group is introduced to an aromatic ring.A variation of Friedel-Crafts acylation using a nitrile and an acid catalyst, primarily for polyhydroxy- or polyalkoxyphenols.[1][2]Catalytic oxidation of the ethyl group of a substituted ethylbenzene (B125841) to a carbonyl group.
Typical Reagents Acyl chloride or anhydride (B1165640), Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or solid acid catalyst (e.g., zeolites).[3]Nitrile (e.g., acetonitrile), Lewis acid (e.g., ZnCl₂, AlCl₃), and dry HCl.[4][5]Substituted ethylbenzene, oxidant (e.g., O₂, H₂O₂, TBHP), metal catalyst (e.g., Co, Mn, Cu, Pd).[6][7][8]
Substrate Scope Broad; applicable to a wide range of aromatic and heteroaromatic compounds. Less effective on strongly deactivated rings.[2]Generally restricted to electron-rich substrates like polyhydroxy- and polyalkoxyphenols.[4][5]Dependent on the stability of the substituted ethylbenzene under oxidative conditions.
Regioselectivity Generally favors para-substitution for ortho,para-directing groups, but can be influenced by sterics and catalyst choice.[9][10][11]Acylation typically occurs at the position ortho to a hydroxyl group.The reaction occurs at the ethyl group, so regioselectivity on the aromatic ring is determined by the starting material.
Typical Yields Moderate to excellent (can exceed 90%), but dependent on substrate and catalyst.[11][12]Moderate to good (74-87% reported for phloroglucinol).[13]Varies widely depending on the catalyst and reaction conditions (e.g., 81.3% selectivity at 84.1% conversion).[6]
Reaction Conditions Varies from room temperature to elevated temperatures. Anhydrous conditions are often necessary.Requires anhydrous conditions and often involves bubbling of dry HCl gas.Typically requires elevated temperatures and sometimes pressure, depending on the oxidant and catalyst.[8]
Advantages Versatile, applicable to a wide range of substrates, and generally high-yielding.Good method for the synthesis of polyhydroxyaryl ketones which can be difficult to obtain via standard Friedel-Crafts acylation.[1][14]Can be a "greener" alternative, especially with O₂ as the oxidant. Often uses readily available starting materials.[6]
Disadvantages Traditional Lewis catalysts (e.g., AlCl₃) are required in stoichiometric amounts and generate significant corrosive waste.[3][15] Polyacylation can be an issue with highly activated rings.[16]Limited substrate scope. The use of toxic nitriles and corrosive HCl gas can be hazardous.Risk of over-oxidation to carboxylic acids or other byproducts. Catalyst selection is crucial for selectivity.[8]

Logical Workflow for Method Selection

The choice of the optimal synthesis method depends on several factors, primarily the nature of the desired substituted acetophenone (B1666503). The following diagram illustrates a logical workflow for selecting the most appropriate method.

MethodSelection Start Identify Target Substituted Acetophenone IsHydroxy Is the target a polyhydroxyacetophenone? Start->IsHydroxy EthylbenzeneAvailable Is the corresponding substituted ethylbenzene readily available? IsHydroxy->EthylbenzeneAvailable No HoubenHoesch Consider Houben-Hoesch Reaction IsHydroxy->HoubenHoesch Yes DeactivatedRing Is the aromatic ring strongly deactivated? EthylbenzeneAvailable->DeactivatedRing No Oxidation Consider Oxidation of Ethylbenzene EthylbenzeneAvailable->Oxidation Yes FriedelCrafts Consider Friedel-Crafts Acylation DeactivatedRing->FriedelCrafts No Alternative Consider alternative or modified Friedel-Crafts (e.g., greener catalysts) DeactivatedRing->Alternative Yes

Caption: Logical workflow for selecting a synthesis method for substituted acetophenones.

Reaction Pathways

The following diagrams illustrate the generalized mechanisms for the three primary synthesis methods.

Friedel-Crafts Acylation Pathway

FC_Mechanism cluster_1 Step 1: Formation of Acylium Ion cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Deprotonation and Product Formation AcylHalide R-CO-Cl (Acyl Halide) AcyliumIon [R-C≡O]⁺ (Acylium Ion) + [AlCl₄]⁻ AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Benzene Ar-H (Aromatic Ring) SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + [R-C≡O]⁺ Product Ar-CO-R (Aryl Ketone) SigmaComplex->Product - H⁺ Byproducts HCl + AlCl₃ Product->Byproducts regenerates catalyst

Caption: Generalized mechanism of Friedel-Crafts acylation.

Houben-Hoesch Reaction Pathway

HH_Mechanism cluster_1 Step 1: Formation of Electrophile cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Hydrolysis Nitrile R-C≡N (Nitrile) Electrophile [R-C(Cl)=NH₂]⁺ (Electrophile) Nitrile->Electrophile + HCl + Lewis Acid HCl HCl Phenol Ar-OH (Phenol) Intermediate Ketimine Intermediate Phenol->Intermediate + Electrophile Product Ar(OH)-CO-R (Hydroxyaryl Ketone) Intermediate->Product + H₂O

Caption: Generalized mechanism of the Houben-Hoesch reaction.

Oxidation of Ethylbenzene Pathway

Oxidation_Mechanism cluster_1 Step 1: Initiation (Radical Formation) cluster_2 Step 2: Propagation cluster_3 Step 3: Decomposition to Product Ethylbenzene Ar-CH₂CH₃ BenzylicRadical Ar-ĊHCH₃ (Benzylic Radical) Ethylbenzene->BenzylicRadical + Initiator Initiator Catalyst + Oxidant PeroxyRadical Ar-CH(OO•)CH₃ (Peroxy Radical) BenzylicRadical->PeroxyRadical + O₂ Hydroperoxide Ar-CH(OOH)CH₃ (Hydroperoxide) PeroxyRadical->Hydroperoxide + Ar-CH₂CH₃ Product Ar-COCH₃ (Acetophenone) Hydroperoxide->Product → Decomposition

Caption: Generalized radical mechanism for the oxidation of ethylbenzene.

Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted acetophenones using the three discussed methods.

Friedel-Crafts Acylation: Synthesis of 4-Methoxyacetophenone[15][17]

Materials:

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a fume hood.

  • To the flask, add anhydrous AlCl₃ and dichloromethane. Cool the mixture in an ice bath.

  • Slowly add a solution of anisole and acetic anhydride in dichloromethane to the cooled AlCl₃ suspension with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, 5% NaOH solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-methoxyacetophenone by recrystallization or column chromatography.

Houben-Hoesch Reaction: Synthesis of 2,4,6-Trihydroxyacetophenone (Phloroacetophenone)[13]

Materials:

  • Anhydrous phloroglucinol

  • Anhydrous acetonitrile

  • Anhydrous ether

  • Fused zinc chloride (ZnCl₂)

  • Dry hydrogen chloride (HCl) gas

  • Deionized water

Procedure:

  • In a flask equipped with a gas inlet tube and a calcium chloride drying tube, combine anhydrous phloroglucinol, anhydrous acetonitrile, anhydrous ether, and finely powdered fused ZnCl₂.

  • Cool the flask in an ice bath and pass a stream of dry HCl gas through the mixture with stirring.

  • Continue the passage of HCl until the reaction is complete, which is often indicated by the precipitation of the ketimine hydrochloride salt.

  • Isolate the precipitate by filtration or decantation and wash with anhydrous ether.

  • Transfer the ketimine hydrochloride salt to a separate flask and add water.

  • Heat the aqueous mixture under reflux for a sufficient time to ensure complete hydrolysis to the ketone.

  • Cool the solution and collect the precipitated 2,4,6-trihydroxyacetophenone by filtration.

  • The product can be purified by recrystallization from hot water.

Catalytic Oxidation of Ethylbenzene to Acetophenone[6][7]

Materials:

  • Ethylbenzene

  • Catalyst (e.g., Cobalt(II) acetate, Manganese(II) acetate, or a supported metal catalyst)

  • Oxidant (e.g., tert-butyl hydroperoxide (TBHP), hydrogen peroxide, or molecular oxygen)

  • Solvent (e.g., acetic acid, acetonitrile, or solvent-free)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, condenser, and temperature control, add the substituted ethylbenzene, the catalyst, and the solvent (if applicable).

  • Heat the mixture to the desired reaction temperature (e.g., 80-120 °C).

  • Slowly add the oxidant to the reaction mixture. If using molecular oxygen, it can be bubbled through the reaction mixture at a controlled flow rate.

  • Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, it can be removed by filtration.

  • The product is then isolated from the reaction mixture. This may involve extraction, distillation, or chromatography, depending on the specific reaction components.

  • Further purification can be achieved by recrystallization or column chromatography.

Disclaimer: These protocols are generalized and may require optimization based on the specific substrate and available laboratory equipment. Always consult original literature and perform a thorough safety assessment before conducting any chemical synthesis.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4'-Hydroxy-2'-methylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4'-Hydroxy-2'-methylacetophenone scaffold, a promising framework in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the rational design of novel therapeutic agents.

The core structure of this compound, a naturally occurring phenolic compound, offers a versatile platform for chemical modification.[1] Its derivatives have been explored for a range of pharmacological activities, including enzyme inhibition, anticancer, and antioxidant effects. This guide synthesizes findings from various studies to illuminate how modifications to this core structure influence biological outcomes.

Comparative Biological Activities of Acetophenone (B1666503) Derivatives

The therapeutic efficacy of this compound derivatives is significantly influenced by the nature and position of various functional groups. The following tables summarize the quantitative biological activity data for several classes of derivatives, providing a basis for comparative analysis.

Enzyme Inhibitory Activity

Derivatives of hydroxyacetophenones have shown significant potential as inhibitors of various enzymes, including α-glucosidase and phosphodiesterases (PDEs).

Table 1: α-Glucosidase Inhibitory Activity of Benzonate Derivatives of a Related Acetophenone Scaffold

CompoundR GroupIC50 (µM)
7d2,4-dichlorobenzoyl1.68
7f2,6-dichlorobenzoyl6.73
7i3,4-dichlorobenzoyl3.27
7n4-nitrobenzoyl2.58
7o3-nitrobenzoyl7.88
7r4-cyanobenzoyl4.35
7s3-cyanobenzoyl5.12
7u4-(trifluoromethyl)benzoyl1.68
7v3-(trifluoromethyl)benzoyl3.94
Acarbose (Standard)-54.74

Note: These derivatives were synthesized from 2,4-dihydroxy-5-methylacetophenone. The data is presented here to illustrate the impact of benzoyl substitutions on α-glucosidase inhibition, a strategy applicable to this compound.[2]

The SAR for these benzonate derivatives indicates that the presence of electron-withdrawing groups on the benzoyl ring, such as chloro, nitro, cyano, and trifluoromethyl groups, generally enhances the inhibitory activity against α-glucosidase.[2] Notably, compounds 7d and 7u exhibited the most potent inhibition, with IC50 values of 1.68 µM.[2]

Table 2: Phosphodiesterase (PDE-1 and PDE-3) Inhibitory Activity of Bis-Schiff Base Derivatives of 2,4-dihydroxyacetophenone

CompoundSubstitution on AldehydePDE-1 IC50 (µM)PDE-3 IC50 (µM)
4 4-bromo-2-fluoro0.05 ± 0.110.012 ± 0.32
5 2,4-dichloroInactive0.09 ± 0.15
11 4-hydroxy0.11 ± 0.210.11 ± 0.19
19 2-hydroxy0.15 ± 0.170.15 ± 0.11
24 2-chloro0.22 ± 0.130.22 ± 0.25
Suramin (Standard) -> 501.05 ± 0.28

Note: These bis-Schiff bases were derived from 2,4-dihydroxyacetophenone, providing insights into the potential of similar modifications on the this compound core.[3]

The study on bis-Schiff bases revealed that substitutions on the aldehyde moiety dramatically influence PDE inhibitory activity. Compound 4 , with a 4-bromo-2-fluoro substitution, was identified as a particularly potent inhibitor of both PDE-1 and PDE-3, with IC50 values in the nanomolar range, significantly more potent than the standard, suramin.[3]

Cytotoxic Activity

The anticancer potential of acetophenone derivatives has been investigated against various cancer cell lines.

Table 3: Cytotoxic Activity of Acetophenone Derivatives against Cancer Cell Lines

CompoundDerivative ClassCell LineIC50 (µM)
EupatofortunoneAcetophenoneMCF-7 (Breast)82.15
EupatofortunoneAcetophenoneA549 (Lung)86.63
2-Hydroxy-4-methylacetophenoneAcetophenoneMCF-7 (Breast)> 100
2-Hydroxy-4-methylacetophenoneAcetophenoneA549 (Lung)> 100
Melibarbinon BAcetophenoneA2780 (Ovarian)30
2',4',4-TrihydroxychalconeChalcone (B49325)--
4'-Hydroxy-5,7-dimethoxyflavanoneFlavanone (B1672756)--
2'-hydroxy-4-methoxychalcone (B191450)Chalcone--

Note: This table combines data from multiple sources to provide a comparative overview.[1][4]

The data suggests that the cytotoxic activity of acetophenone derivatives is highly dependent on the specific substitutions and the overall molecular architecture. For instance, eupatofortunone displayed moderate activity, while the isomeric 2-hydroxy-4-methylacetophenone was inactive.[1] Chalcone and flavanone derivatives also show promise, with 4'-hydroxy-5,7-dimethoxyflavanone and 2'-hydroxy-4-methoxychalcone being highlighted for their antitumor activity.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key biological assays.

Synthesis of Chalcone and Flavanone Derivatives

The synthesis of chalcones is often achieved through a Claisen-Schmidt condensation reaction.[5]

  • Aldol Condensation: An appropriately substituted acetophenone (e.g., 2',4'-dihydroxyacetophenone) is dissolved in a suitable solvent like dry THF.[4]

  • Base Addition: A base, such as sodium hydride (NaH), is added to the solution under an inert atmosphere (e.g., nitrogen).[4]

  • Aldehyde Addition: After a short stirring period, the desired substituted benzaldehyde (B42025) is added to the reaction mixture.[4]

  • Reaction Completion and Workup: The reaction is monitored until completion, after which it is quenched, typically by pouring over crushed ice and acidifying.[4] The resulting precipitate is then purified.[4]

  • Isomerization to Flavanones: Under specific conditions, the synthesized chalcones can be isomerized to the corresponding flavanones.[4]

Synthesis_of_Chalcones_and_Flavanones acetophenone Hydroxyacetophenone Derivative intermediate Aldol Condensation Intermediate acetophenone->intermediate aldehyde Substituted Benzaldehyde aldehyde->intermediate base Base (e.g., NaH) Solvent (e.g., THF) base->intermediate chalcone Chalcone Derivative intermediate->chalcone Quenching & Purification flavanone Flavanone Derivative chalcone->flavanone Isomerization

General workflow for the synthesis of chalcone and flavanone derivatives.
In Vitro α-Glucosidase Inhibitory Activity Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Incubation: The test compound, at various concentrations, is pre-incubated with the α-glucosidase solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Alpha_Glucosidase_Inhibition_Assay start Start prepare Prepare α-glucosidase, pNPG, and test compounds start->prepare incubate Pre-incubate enzyme with test compound prepare->incubate initiate Add pNPG to initiate reaction incubate->initiate measure Measure absorbance at 405 nm initiate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Workflow for the in vitro α-glucosidase inhibitory activity assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[6]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6]

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with test compounds seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship Insights

The collective data allows for the deduction of several key SAR principles for this compound derivatives:

  • Enzyme Inhibition: The introduction of electron-withdrawing groups on appended aromatic rings appears to be a favorable strategy for enhancing the inhibitory potency against enzymes like α-glucosidase. For PDE inhibition, the formation of bis-Schiff bases with specific halogen substitutions can lead to highly potent compounds.

  • Cytotoxic Activity: The overall molecular shape and the presence of specific heterocyclic systems (chalcones, flavanones) play a crucial role in determining the anticancer activity. Simple substitutions on the acetophenone core may not be sufficient to induce significant cytotoxicity.

  • The Role of the Hydroxyl and Methyl Groups: The 4'-hydroxy and 2'-methyl groups on the core phenyl ring are important for interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methyl group can provide steric bulk and influence the electronic properties of the ring. Further studies are needed to systematically explore the impact of modifying or replacing these groups.

This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic profiles. Future work should focus on a more systematic exploration of the chemical space around this versatile scaffold to unlock its full medicinal potential.

References

Safety Operating Guide

Safe Disposal of 4'-Hydroxy-2'-methylacetophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4'-Hydroxy-2'-methylacetophenone is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with standard safety protocols.

Hazard Assessment and Classification

Before initiating any disposal procedures, it is essential to understand the hazards associated with this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritant (Category 2) [1]

  • Serious Eye Irritant (Category 2) [1]

  • May cause respiratory irritation [1]

Due to these hazards, this compound must be treated as hazardous waste .[2][3] It should not be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses with side shields

  • A laboratory coat

All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs its handling and disposal requirements.

PropertyValue
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol [1]
Melting Point47 - 50 °C[6]
Flash Point> 110 °C[6]
Hazard StatementsH315, H319, H335[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Collection

  • Collect waste this compound in a designated, compatible, and leak-proof container.[2] It is often best to reuse the original container if it is in good condition.[2]

  • Ensure the container is clearly labeled as "Hazardous Waste."[2][4]

  • Do not mix this compound with other waste streams unless compatibility has been verified to avoid dangerous chemical reactions.[7][8]

Step 2: Labeling the Waste Container

Properly label the hazardous waste container with the following information:[4]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoid abbreviations)

  • The quantity of waste in the container

  • The date of waste generation

  • The name and contact information of the principal investigator or responsible person

  • The laboratory location (building and room number)

  • Appropriate hazard pictograms (e.g., irritant)

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]

  • Ensure the storage area is away from incompatible materials.[8]

  • The container must be kept closed except when adding waste.[2]

  • It is recommended to use secondary containment to prevent spills.[2][3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Follow your institution's specific procedures for waste manifest forms and pickup requests.[4]

  • Do not attempt to transport the hazardous waste outside of the laboratory yourself.[3]

Step 5: Empty Container Disposal

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove all residues.[2][8]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]

  • Once triple-rinsed and air-dried, the container can be disposed of in the regular trash after defacing or removing the original labels.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Compatible Container B->C Start Disposal Process D Label Container as 'Hazardous Waste' with Full Details C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Hazardous Waste Pickup E->F G Follow Institutional Disposal Procedures F->G H Triple-Rinse Empty Container with Suitable Solvent I Collect Rinsate as Hazardous Waste H->I J Deface Labels and Dispose of Clean Container in Trash H->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling of 4'-Hydroxy-2'-methylacetophenone in laboratory settings. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal. Adherence to these guidelines is paramount to mitigate risks and ensure a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Engineering controls, such as a chemical fume hood, should be the primary method for controlling exposure.[3][4] Work with this compound should be conducted in a well-ventilated area.[5][6]

PPE Recommendations Summary

A detailed breakdown of recommended PPE is provided in the table below. It is crucial to select equipment based on the specific laboratory task being performed.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile gloves (for incidental contact)Lab coatNot generally required
Weighing and Transferring (in a fume hood) Chemical safety gogglesButyl rubber or Viton gloves (double-gloving recommended)Lab coatNIOSH-approved N95 respirator or higher
Solution Preparation and Reactions (in a fume hood) Chemical safety goggles or face shieldButyl rubber or Viton glovesLab coatNIOSH-approved N95 respirator or higher
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty butyl rubber or Viton glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with particulate filter (N100 or P100)

Note: While nitrile gloves are common in laboratories, they offer poor resistance to ketones and aromatic hydrocarbons.[1][5][7][8][9] For direct or prolonged contact with this compound, more resistant materials like butyl rubber or Viton are recommended.[1][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following step-by-step operational plan should be followed:

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS) for this compound.
  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Prepare the work area by covering surfaces with absorbent, disposable bench paper.[10]
  • Have a spill kit readily accessible.

2. Weighing and Transferring the Solid:

  • Perform all weighing and transferring operations within a certified chemical fume hood.[3]
  • Use a dedicated, labeled weigh boat or container to prevent cross-contamination.[10]
  • Handle the solid with a clean, designated spatula.
  • Keep the container of this compound closed when not in use to prevent the generation of dust.[10]

3. Solution Preparation:

  • Slowly add the weighed solid to the solvent to avoid splashing.
  • If heating is required, use a controlled heating source such as a heating mantle or water bath.
  • Ensure the reaction vessel is appropriately sized and equipped with necessary attachments (e.g., condenser, stirring mechanism).

4. Post-Handling Procedures:

  • Decontaminate all equipment and the work area with an appropriate solvent.
  • Properly dispose of all contaminated materials, including gloves, bench paper, and empty containers, as hazardous waste.
  • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Classification: this compound is a non-halogenated organic solid.[11]

  • Solid Waste:

    • Collect unused or waste this compound in a designated, labeled hazardous waste container for non-halogenated organic solids.

    • Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions of this compound in non-halogenated solvents should be collected in a designated waste container for non-halogenated organic solvents.[12][13][14]

    • Do not mix with halogenated solvent waste.[12]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Work Area in Fume Hood DonPPE->PrepWorkArea WeighTransfer Weigh and Transfer Solid PrepWorkArea->WeighTransfer PrepareSolution Prepare Solution / Perform Reaction WeighTransfer->PrepareSolution Decontaminate Decontaminate Equipment and Work Area PrepareSolution->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: A step-by-step workflow for the safe handling of this compound.

PPESelection PPE Selection Logic AssessTask Assess Task IncidentalContact Incidental Contact (e.g., handling sealed container) AssessTask->IncidentalContact Low Risk DirectContact Direct Contact (e.g., weighing, solution prep) AssessTask->DirectContact Moderate Risk SpillRisk Significant Spill Risk AssessTask->SpillRisk High Risk StandardPPE Safety Glasses, Lab Coat, Nitrile Gloves IncidentalContact->StandardPPE EnhancedPPE Chemical Goggles, Lab Coat, Butyl/Viton Gloves, N95 Respirator DirectContact->EnhancedPPE SpillPPE Face Shield, Chemical Apron, Heavy-Duty Butyl/Viton Gloves, N100/P100 Respirator SpillRisk->SpillPPE

Caption: A decision tree for selecting the appropriate PPE based on the handling task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.